The core difference between these isomers lies in the position of the hydroxyl (-OH) group on the benzene ring, which significantly influences their physical, chemical, and biological properties [1] [2].
Table 1: Fundamental Characteristics of this compound and Vanillin (p-Vanillin)
| Property | This compound (2-hydroxy-3-methoxybenzaldehyde) | Vanillin (4-hydroxy-3-methoxybenzaldehyde) |
|---|---|---|
| IUPAC Name | 2-Hydroxy-3-methoxybenzaldehyde [1] | 4-Hydroxy-3-methoxybenzaldehyde [2] |
| Appearance | Yellow, fibrous solid [1] | White solid [2] |
| Melting Point | 40–42 °C [1] | 81 °C [2] |
| Boiling Point | 265–266 °C [1] | 285 °C [2] |
| Primary Source | Present in extracts/oils of many plants; not a major food additive [1] | Primary component of vanilla bean extract; also produced synthetically [2] [3] |
| Safety Profile (GHS) | Danger; H302, H315, H317, H318, H319, H335 [1] | Warning; H302, H317, H319 [2] |
| LD50 (Mice, Oral) | 1330 mg/kg [1] | Information not specified in sources |
The positional isomerism leads to distinct biological interactions and potential applications.
Table 2: Comparison of Biological Activities and Research Applications
| Aspect | This compound | Vanillin (p-Vanillin) |
|---|---|---|
| Mutagenic Properties | Potent comutagen (enhances mutation in E. coli) [1]. | Not characterized as a comutagen; widely used as a safe flavoring [2]. |
| Antimicrobial Activity | Moderate antifungal and antibacterial properties [1]. | Known to have antioxidant and antimicrobial activities [4]. |
| Coordination Chemistry | Acts as a mononegative tridentate ligand with Mn(II) and Co(II) ions [5] [6]. | Behaves as a mononegative bidentate ligand with the same metal ions [5] [6]. |
| Primary Research Uses | Study of mutagenesis; synthetic precursor for pharmaceuticals (e.g., antiandrogen Pentomone) [1]. | Predominant flavor compound; studies in biosynthesis and biotechnological production [2] [7] [4]. |
Due to their structural similarity, specific methods are required to distinguish and quantify these isomers.
This method exploits the different kinetic effects the isomers have on an oscillating chemical reaction [8].
The following diagram illustrates the experimental workflow for this analytical method:
Experimental workflow for differentiating vanillin isomers using the Briggs-Rauscher oscillating system.
The different coordination behaviors of these isomers can be used to synthesize and characterize distinct metal complexes, which is relevant for drug development [5].
The formation of a Schiff base ligand is a condensation reaction between the carbonyl group of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) and a primary amine, resulting in a characteristic azomethine (C=N) linkage [1] [2].
General Reaction: The synthesis is typically performed by refluxing equimolar amounts of this compound and an amine in a suitable solvent like ethanol or methanol [3] [4]. A common procedure involves dissolving 0.01 mol of this compound and 0.01 mol of the chosen amine in 40-50 mL of ethanol. The mixture is stirred and refluxed for 1-4 hours, often with a catalytic amount of acetic acid [4]. The target ligand usually precipitates out upon cooling and is collected via filtration, then recrystallized from a suitable solvent [1] [4].
Example Amine Components: Different amines can be used to functionalize the ligand, influencing the properties of the resulting metal complexes [4]. The table below lists some amines used in synthesizing this compound and vanillin-derived Schiff bases.
Table 1: Selected Amine Precursors for this compound/Vanillin Schiff Base Ligands
| Amine Precursor | Reference / Application Context |
|---|---|
| 2-amino-4-chlorophenol | Novel tridentate ligand for Cu(II), Co(II), Ni(II) complexes [1] |
| N-phenyl-o-phenylenediamine | Ligand "VNP" for VO(IV), Co(II), Ni(II), Cu(II), Zn(II) complexes [3] |
| S-benzyldithiocarbazate | Precursor for organotin(IV) anticancer agents [5] |
| Various aromatic amines | Vanillin Schiff bases (SB-1 to SB-5) as antimicrobial agents [4] |
| para-aminobenzoic acid | Zinc complex with antioxidant and antifungal activity [6] |
The synthetic pathway from this compound and an amine to a Schiff base ligand and its subsequent metal complexation can be visualized as a two-step process.
Synthetic route for this compound Schiff base ligands and metal complexes
Schiff base ligands from this compound are excellent chelators, typically bonding to metal ions through the phenolic oxygen and the azomethine nitrogen, forming stable five- or six-membered chelate rings [1] [3].
General Procedure for Complexes: Metal complexes are synthesized by reacting the pre-formed Schiff base ligand with a metal salt in a 1:1 or 2:1 (ligand:metal) molar ratio in a solvent like ethanol [1] [3]. The reaction mixture is stirred and refluxed for several hours (e.g., 4-6 hours). The colored complex that precipitates is filtered, washed thoroughly with cold solvent, and dried [1].
Commonly Used Metal Salts: The choice of metal salt dictates the properties of the final complex [1] [3]. The table below lists salts used to create complexes with specific biological activities.
Table 2: Metal Salts and Resulting Complexes with Reported Bioactivities
| Metal Ion | Metal Salt Example | Reported Bioactivity of Complex |
|---|---|---|
| Cu(II) | Copper(II) chloride dihydrate | Antimicrobial, Anticancer, DNA binding [1] [3] |
| Co(II) | Cobalt(II) chloride hexahydrate | Antimicrobial, Cytotoxic (e.g., against MCF-7) [1] [2] |
| Ni(II) | Nickel(II) chloride hexahydrate | Antimicrobial [1] [3] |
| VO(IV) | Vanadyl sulfate / Vanadyl chloride | Antioxidant, DNA binding, Anticancer [3] |
| Zn(II) | Zinc acetate / Zinc chloride | Antioxidant, Antifungal [3] [6] |
| Organotin(IV) | Dimethyltin(IV) dichloride, Diphenyltin(IV) dichloride | Potent Cytotoxic activity [5] |
A multi-technique approach is essential for confirming the structure of the synthesized ligands and their metal complexes.
Spectroscopic Methods:
Other Key Techniques:
The primary drive for synthesizing these complexes is their enhanced efficacy in various biomedical applications compared to the free ligands.
Antimicrobial Activity: this compound Schiff base metal complexes show promising results against various bacterial and fungal strains [1] [4]. For example, a study on vanillin Schiff bases against ESBL-producing E. coli showed zones of inhibition up to 16.6 mm [4]. Another study reported that metal complexes of a tridentate this compound ligand exhibited greater antimicrobial activity against E. coli, B. subtilis, and S. cerevisiae than the ligand alone [1].
Anticancer and Cytotoxic Activity: These complexes can be potent cytotoxic agents. Organotin(IV) complexes of this compound dithiocarbazate Schiff bases demonstrated significant activity across a panel of cancer cell lines, with diphenyltin(IV) compounds showing greater potency than their dimethyltin(IV) counterparts [5]. Cobalt complexes of triazole-based Schiff bases have also shown notable activity against breast cancer (MCF-7) cell lines [2].
Mechanistic Insights: The biological activity often involves multiple mechanisms. Studies suggest that these complexes can interact with DNA via groove binding or intercalation, inhibit key enzymes, and induce apoptosis (programmed cell death) in cancer cells by producing reactive oxygen species (ROS) [3] [5].
The relationship between the structure of an this compound Schiff base metal complex and its potential biological effects involves several key interactions.
Proposed mechanisms of action for this compound Schiff base metal complexes
The biological effects of vanillin derivatives are quantifiable across various assays. The following tables summarize key findings on antimicrobial and anticancer activity, as well as enzyme inhibition.
Table 1: Antimicrobial Activity of Vanillin Derivatives (MIC Values) [1]
| Compound | S. aureus (μg/mL) | E. faecalis (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) |
|---|---|---|---|---|
| Van3 | 31.25 | 62.5 | 125 | 250 |
| Van5 | 62.5 | 62.5 | 250 | 250 |
| Vanillin (from literature) [2] | 1.25 - 2.5 mg/mL (vs. various MDR E. coli and Salmonella) |
Table 2: Anticancer and Enzyme Inhibition Activity [1]
| Compound | Cell Viability (MCF-7 Breast Cancer) | Acetylcholinesterase (AChE) Inhibition |
|---|---|---|
| Van2 | < 40% at 50 μg/mL | - |
| Van1 | - | 50% inhibition at 10 μg/mL |
To ensure reproducibility, here are the detailed methodologies for key experiments cited in the research.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) [2] This protocol is used to evaluate the antibacterial activity of a compound.
Protocol 2: Assessment of Anti-inflammatory Activity In Vitro [2] This protocol measures a compound's ability to reduce inflammation in cell models.
The following Graphviz diagrams visualize the core mechanisms and experimental workflows. You can use the provided DOT code to generate these diagrams yourself.
Diagram 1: Multi-Target Mechanisms of o-Vanillin
Mechanisms of this compound include antibacterial, anti-inflammatory, antioxidant, and other bioactivities.
Diagram 2: Experimental Workflow for Antibacterial Testing
Standard broth microdilution method workflow for determining the Minimum Inhibitory Concentration of a compound.
The biological activities of this compound and its derivatives are driven by interactions with multiple cellular targets:
The antifungal activity of o-Vanillin is multifaceted, targeting several critical cellular structures and functions in fungi, with studies primarily conducted on Aspergillus flavus and Cryptococcus neoformans.
The diagram below summarizes the interconnected antifungal mechanisms of this compound.
Overview of this compound's multi-target antifungal mechanism.
Disruption of Cell Membrane and Wall Integrity: this compound damages the structural integrity of fungal cells. It significantly reduces the content of β-1,3-glucan, a key structural component of the fungal cell wall [1]. Concurrently, it attacks the cell membrane by hindering K+ transport across the plasma membrane and disrupting lipid composition [2]. A critical effect is the inhibition of ergosterol biosynthesis; transcriptomic and qPCR analyses show this compound downregulates almost all enzymes in the ergosterol biosynthesis pathway [2] [3]. Ergosterol is the fungal equivalent of cholesterol, and its depletion severely compromises membrane integrity and function.
Induction of Oxidative Stress: this compound provokes a severe oxidative stress response within fungal cells. Treatment leads to the accumulation of intracellular reactive oxygen species (ROS) [2] [3]. This buildup is compounded by the finding that this compound decreases the activities of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) [2] [3]. The compound also directly causes mitochondrial dysfunction, which is a major source of ROS, creating a destructive cycle of oxidative damage [4].
The table below summarizes key quantitative findings from mechanistic studies on this compound's effects against Aspergillus flavus.
| Target Pathway | Measured Parameter | Observed Effect | Experimental Context |
|---|---|---|---|
| Cell Wall Integrity | β-1,3-glucan content | Significantly reduced in a dose-dependent manner [1] | A. flavus mycelia |
| Cell Membrane & Homeostasis | Ergosterol content | Decreased [2] | A. flavus mycelia |
| Trehalose content | Decreased [2] | A. flavus mycelia | |
| K+ transport across membrane | Hindered [2] | A. flavus mycelia | |
| Glycerol content | Increased, suggesting HOG pathway upregulation [2] | A. flavus mycelia | |
| Oxidative Stress | Intracellular ROS levels | Accumulated [2] [3] | A. flavus mycelia |
| SOD, CAT, GPx activity | Decreased [2] [3] | A. flavus mycelia |
The robust antifungal activity of this compound has been validated using standardized and novel methodologies.
Researchers have developed a colorimetric AFST method using alamarBlue to objectively determine the Minimum Inhibitory Concentration (MIC) of antifungal agents. The workflow of this method is illustrated below.
Workflow of the colorimetric alamarBlue method for antifungal susceptibility testing.
This method offers a significant advantage over the traditional CLSI broth microdilution method by providing three objective endpoints for MIC determination: visual color change, optical density, and fluorescence intensity, leading to higher inter-rater agreement [5].
To elucidate the mechanism of action, a powerful approach involves RNA sequencing (RNA-Seq) to analyze global transcriptome changes:
Current research establishes this compound as a potent natural antifungal with a multi-target mechanism involving cell membrane disruption, ergosterol biosynthesis inhibition, and oxidative stress induction. Its efficacy in inhibiting fungal growth on food commodities like corn kernels and peanut butter highlights its potential application as a preservative [1] [2] [3].
For researchers, the presented colorimetric AFST method provides a robust and standardized tool for evaluating this compound and other antifungals. Furthermore, transcriptomic analysis serves as a powerful strategy for deconstructing complex mechanisms of action for novel compounds.
Density Functional Theory calculations provide essential insights into the molecular structure and properties of this compound (2-hydroxy-3-methoxybenzaldehyde). These foundational studies help researchers understand its reactive characteristics.
| Study Focus | Computational Method | Key Findings |
|---|---|---|
| Molecular Structure & IR Spectra [1] | B3LYP functional, 6-311++G basis set | Identified all conformational isomers; studied the molecule and its oxyanion; conversion to oxyanion decreases carbonyl stretching frequency. |
| Global Reactivity Parameters [2] | B3LYP-D3/6-311G(d,p) level in water solvent | HOMO-LUMO energy gap, molecular electrostatic potential (MESP), and global reactivity parameters (chemical hardness, softness, electronegativity) calculated to explore chemical reactivity. |
DFT studies facilitate various advanced applications for this compound, from drug discovery to materials science.
| Application Area | Research Objective | Key DFT Contributions & Findings |
|---|---|---|
| Drug Discovery & Biological Activity | Design antimicrobial Salen-type ligands [2] and identify biological targets [3]. | Geometry optimization; HOMO-LUMO energy gaps; MESP maps; molecular docking simulations to predict binding affinity and interactions with target proteins (e.g., Bacillus subtilis). |
| Cancer Research (Glioma Therapy) | Investigate this compound as an inhibitor of TLR2 signaling in microglia [4]. | In vitro and in situ models show this compound inhibits TLR2-mediated upregulation of MMP9/14; attenuates pro-tumorigenic microglia phenotype. |
| Corrosion Inhibition | Study Vanillin-derived thiosemicarbazone as a corrosion inhibitor for mild steel [5]. | B3LYP/6-311G++(d,p) method used to calculate reactivity descriptors, FMOs, and MESP; determined thione form has higher inhibitory efficiency. |
| Pyrolysis & Bio-Oil Production | Investigate catalytic pyrolysis of vanillin (lignin model) using HZSM-5 [6] | Combined experimental (Py-GC/MS) and DFT to show HZSM-5 increased aromatic hydrocarbons in pyrolysis oil from 1.75% to 9.66%; elucidated reaction pathways. |
The table below synthesizes crucial quantitative data from various DFT studies for easy comparison and analysis.
| Computed Property | Value / Description | Significance / Implication |
|---|---|---|
| HOMO-LUMO Energy Gap (ΔE) [2] | Calculated for Salen-type ligands based on this compound. | Directly related to chemical stability and reactivity; a smaller gap generally indicates higher reactivity and better bioactivity. |
| Molecular Electrostatic Potential (MESP) [2] | Surfaces mapped for Salen-type ligands. | Visualizes charge distribution; identifies regions susceptible to nucleophilic (negative) and electrophilic (positive) attacks, guiding interaction studies. |
| Global Reactivity Descriptors [2] [5] | Chemical potential (μ), hardness (η), softness (S), electrophilicity index (ω). | Quantifies overall molecular reactivity; helps predict the potential of molecules as effective corrosion inhibitors or bioactive agents. |
| Adsorption Energy (Eads) [7] | Energy calculated for metalloporphyrins on graphene. | Quantifies the strength of interaction between a molecule and a surface, which is crucial for designing sensors and catalysts. |
For researchers aiming to replicate or build upon these studies, here are detailed methodologies for key experiments.
The experimental workflow for combining pyrolysis experiments with DFT calculations to study reaction mechanisms can be visualized as follows:
Experimental and Computational Workflow for Pyrolysis Studies [6]
o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) is a key precursor for synthesizing Schiff base ligands, which form complexes with metals that show significant cytotoxic activity [1] [2]. The interest in these complexes, particularly organotin(IV) compounds, stems from their potential as non-platinum chemotherapeutic agents, aiming to overcome the side-effects and resistance associated with traditional platinum-based drugs like cisplatin [1] [3].
The table below summarizes the core quantitative data for representative organotin(IV) compounds derived from this compound Schiff bases [1] [3]:
| Compound General Formula | Coordination Geometry | Key Technique(s) for Structure Elucidation | Cytotoxic Activity (Highlight) |
|---|
| [R₂Sn(L)] (Where L = Schiff base; R = Ph or Me) | Five-coordinate, intermediate between trigonal-bipyramidal and square-pyramidal (C₂NOS geometry) [1] [3]. | Single-crystal X-ray diffraction, Multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn), IR, UV-Vis, DFT calculations [1] [3]. | Diphenyltin(IV) compounds showed greater potency than Schiff bases or dimethyltin(IV) compounds against various cancer cell lines [1]. |
The following workflow outlines the standard methodology for the synthesis, crystallization, and structural analysis of this compound-derived complexes, as described in the research [1] [3]:
Workflow for single-crystal XRD analysis of this compound complexes.
Synthesis & Crystallization:
Data Collection & Processing:
Structure Solution & Refinement:
The crystal structure of this compound itself has been determined, showing a planar molecule stabilized by an intramolecular hydrogen bond between the aldehyde oxygen and the phenolic hydrogen [4]. When forming Schiff bases, this compound derivatives can exhibit tautomerism, which plays a crucial role in their coordination behavior [2].
Tautomerism and coordination behavior of this compound Schiff bases.
The structural analysis of these organotin(IV) complexes reveals a consistent five-coordinate geometry around the tin center. The coordination sphere is composed of the three donor atoms from the Schiff base (thiolate-S, phenoxide-O, and imine-N) and two carbon atoms from the organic groups (Me or Ph). This geometry is typically intermediate between trigonal bipyramidal and square pyramidal [1] [3].
XRD is the definitive technique for determining solid-state structure, but it's often complemented by other methods and computational studies.
Spectroscopic Techniques:
Computational Chemistry:
This compound (2-hydroxy-3-methoxybenzaldehyde) is a versatile multidentate ligand due to its phenolic oxygen, carbonyl oxygen, and methoxy group [1]. It readily forms Schiff bases when condensed with primary amines, creating a robust tridentate O,N,O-donor system ideal for generating stable complexes with transition metals like Cu(II), Co(II), and Ni(II) [1] [2].
The aldehyde group is key for forming the characteristic imine (C=N) bond in Schiff bases [2]. The molecule can exhibit photochromism and thermochromism due to proton transfer between the hydroxyl oxygen and imine nitrogen [1]. This compound Schiff bases can exist in enol-imine or keto-amine tautomeric forms, influencing their coordination behavior [1].
A novel tridentate Schiff base ligand can be synthesized by condensing 2-amino-4-chlorophenol with this compound [1].
The general template method involves reacting the pre-formed Schiff base ligand with metal salts [1].
The following diagram illustrates the synthesis workflow from starting materials to the final metal complex.
Synthesis workflow for this compound Schiff base metal complexes
Comprehensive characterization confirms complex formation and structure.
The table below summarizes characterization data for selected this compound complexes.
| Complex Type | Proposed Geometry | Key FTIR Shift (C=N cm⁻¹) | Antimicrobial Activity (Zone of Inhibition / MIC) | Reference |
|---|---|---|---|---|
| Cu(II) Complex | Distorted Octahedral | Shift to lower frequency | Enhanced activity vs. free ligand against E. coli, B. subtilis [1] | [1] |
| Co(II) Complex | Distorted Octahedral | Shift to lower frequency | Enhanced activity vs. free ligand against E. coli, B. subtilis [1] | [1] |
| Ni(II) Complex | Distorted Octahedral | Shift to lower frequency | Enhanced activity vs. free ligand against E. coli, B. subtilis [1] | [1] |
| Zn(II) Complex | Square Planar | Shift to lower frequency | Cytotoxic activity (IC₅₀ ~56 µg/mL in HeLa cells) [2] | [2] |
This compound complexes show promise in biomedical applications, primarily as antimicrobial and anticancer agents.
The diagram below illustrates this covalent inhibition mechanism.
This compound inhibits TLR2 signaling by covalent binding
A robust experimental workflow integrates synthesis, characterization, and application testing.
AN-TTP-001 | Validated Methods for Triterpenoid Analysis in Plant Extracts and Natural Products
Triterpenoids are a large class of ubiquitous secondary metabolites in plants with significant commercial and pharmacological interest, demonstrating anti-inflammatory, antitumoral, and antiviral properties, among others [1]. Colorimetric assays are popular for the rapid quantification of total triterpenoid content due to their simplicity, cost-effectiveness, and high throughput capability [2] [1].
The fundamental principle of the vanillin-based assay involves a reaction under strongly acidic conditions. The acid acts as an oxidant, dehydrating triterpenoids to form carbocations that subsequently condense with the aldehyde group of vanillin. This reaction produces a highly conjugated colored adduct (typically pink to purple) that can be measured by ultraviolet-visible (UV-Vis) spectrophotometry [2] [3]. The intensity of the color is directly proportional to the concentration of triterpenoids in the sample.
The table below summarizes the performance characteristics of several validated colorimetric methods for triterpenoid quantification, allowing researchers to select an appropriate protocol.
Table 1: Performance Data of Validated Colorimetric Methods for Triterpenoid Quantification
| Method | Reference Standard | Linear Range (μg/mL) | Correlation Coefficient (r) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Wavelength (nm) | Key Reagents |
|---|---|---|---|---|---|---|---|
| Vanillin-Sulfuric Acid [1] | β-sitosterol | 3.08 - 24.61 | 0.9998 | 0.042 μg/mL | 0.14 μg/mL | 548 | Vanillin, Acetic Acid, Sulfuric Acid |
| Vanillin-Perchloric Acid [2] | Not Specified | - | 0.9959 | 0.782 mg/mL | 2.37 mg/mL | - | Vanillin, Perchloric Acid, Acetic Acid |
| Improved Vanillin-Perchloric Acid [2] | Not Specified | - | 0.9959 | 0.782 mg/mL | 2.37 mg/mL | - | Vanillin, Perchloric Acid, Acetic Acid |
| Microplate Vanillin-Perchloric Acid [4] | Ursolic Acid | 5 - 1000 | - | - | - | 548 | Vanillin, Glacial Acetic Acid, Perchloric Acid |
This protocol is adapted from a validated method for quantifying total triterpenes in Maytenus ilicifolia and Bauhinia holophylla leaves [1].
Reagents:
Procedure:
Validation Notes: This method demonstrated high precision (RSD 0.56%-4.98%) and accuracy (recovery 96.63%-113.87%) [1].
This protocol introduces a key modification—adding acid before vanillin—to minimize side reactions and solvent interference, enhancing robustness [2] [5].
Reagents:
Procedure:
Key Improvement: Isolating the adduct confirmed that the color originates from vanillin polymerizing onto the triterpenoid analyte. This sequence reduces interference, yielding a method with high accuracy, precision (SD 0.072 mg/mL), and a correlation coefficient of 0.9959 [2].
This high-throughput protocol is adapted for 96-well microtiter plates [4].
Reagents:
Procedure:
The following workflow diagram illustrates the key decision points and steps for the primary methods described above.
Diagram 1: Experimental workflow for colorimetric quantification of triterpenoids.
Table 2: Common Issues and Proposed Solutions
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| High Blank Absorbance | Solvent interference | Evaporate the extraction solvent and reconstitute in a non-interfering solvent like ethanol or water before analysis [5]. |
| Low Color Intensity/Precipitation | Inadequate mixing after acid addition | Ensure thorough and immediate vortexing after adding strong acids like sulfuric or perchloric acid. |
| Poor Precision | Inconsistent incubation time/temperature | Use a calibrated water bath and strict timer for all samples and standards. |
| Low Sensitivity | Sub-optimal wavelength | Confirm the maximum absorbance wavelength (λmax) for your specific standard and matrix, typically between 538-560 nm [1] [6]. |
While not a catalyst itself, o-vanillin's reactive functional groups make it a valuable starting material. The table below summarizes its key applications based on the search results.
| Application Area | Role of this compound | Key Findings / Outputs |
|---|---|---|
| Synthesis of Fluorescent Materials [1] | Building block / Precursor | Used to synthesize solid-state fluorescent compounds (azine F2, azo dye F3) with aggregation-induced emission (AIE) properties; potential for optoelectronic devices [1]. |
| Ligand for Metal Catalysts [2] | Precursor for ligand synthesis | Served as a starting material in a multi-step synthesis to create a heterogeneous copper-acridine complex; this complex acted as a Lewis acid catalyst for azoacridine synthesis [2]. |
| Synthesis of Bio-based Polymers [3] | Monomer | In vanillin (isomer), used in acid-catalyzed polymerization to create a catechol-based redox polymer for lithium-organic battery cathodes [3]. |
Here are detailed methodologies for key reactions involving this compound, based on the published literature.
This protocol describes the synthesis of a symmetrical azine compound that exhibits strong solid-state fluorescence.
Materials & Equipment
Procedure
Analysis & Notes
This multi-step protocol outlines how this compound is transformed into part of a ligand system for a heterogeneous copper catalyst.
Materials & Equipment
Procedure
Application & Notes
o-Vanillin derivatives and their metal complexes represent an emerging class of compounds with significant potential in anticancer drug development due to their pronounced DNA binding and cleavage capabilities. These complexes leverage the unique redox properties of transition metals, particularly copper, to induce oxidative DNA damage through reactive oxygen species generation. Recent studies demonstrate that structural modifications through coordination chemistry can enhance these biological activities, making them promising candidates for targeted cancer therapies. The chelation of this compound with biologically relevant metals often results in enhanced cytotoxic effects compared to the parent ligands, while maintaining selectivity between cancerous and normal cells.
The therapeutic significance of these compounds lies in their dual functionality—they can interact with DNA through both binding and cleavage mechanisms while simultaneously targeting specific cancer cell pathways. Research has shown that copper(II) complexes derived from this compound exhibit particularly strong DNA affinities with binding constants ranging from 10³ to 10⁵ M⁻¹, indicating substantial potential for pharmaceutical development [1] [2]. Furthermore, their ability to cleave genomic DNA through nuclease activity and induce apoptosis in cancer cell lines positions them as viable alternatives to traditional chemotherapeutic agents with potentially fewer side effects.
The synthesis of This compound-derived Schiff base ligands typically involves a condensation reaction between this compound and various amines or amino acids. A representative protocol for synthesizing NaLH (2-{(E)-[(2-hydroxy-3-methoxyphenyl)methylidene]amino}-3-methylbutanoic acid) from this compound and L-valine demonstrates this approach: equimolar quantities of this compound and L-valine are dissolved in methanol and refluxed for 4-6 hours with continuous stirring. The Schiff base formation is monitored by TLC, and the resulting product is purified through recrystallization from ethanol to yield the ligand in pure form [1]. This ligand serves as the primary coordinating agent for metal ions, with the imine nitrogen and phenolic oxygen atoms providing the essential donor atoms for complex formation.
Metal complexes are synthesized by reacting the pre-formed Schiff base ligands with appropriate metal salts, often in the presence of coligands such as 1,10-phenanthroline or 2,2'-bipyridyl to modulate their structural and electronic properties. In a documented procedure, the Cu(II) complex with a 2,2'-bipyridyl coligand was prepared by adding an ethanolic solution of the Schiff base ligand to a stirred solution of copper acetate monohydrate in ethanol, followed by the addition of the coligand in a 1:1:1 molar ratio [1]. The reaction mixture is refluxed for 6-8 hours, during which colored complexes precipitate. The crystalline products are filtered, washed thoroughly with ethanol and ether, and dried under vacuum. Elemental analysis typically confirms the composition, with yields generally ranging from 65-80% depending on the specific metal and coligands employed.
Table 1: Characterization Techniques for this compound Complexes
| Technique | Application | Key Information Obtained |
|---|---|---|
| Elemental Analysis | Composition verification | C, H, N percentages confirming complex stoichiometry |
| FTIR Spectroscopy | Structural elucidation | Shifts in C=N and C-O stretches confirming coordination through imine nitrogen and phenolic oxygen |
| UV-Vis Spectroscopy | Electronic properties | d-d transitions, charge transfer bands, and coordination geometry assessment |
| NMR Spectroscopy | Ligand characterization | ^1H and ^13C NMR for ligand structure confirmation (diamagnetic complexes only) |
| Single Crystal XRD | Structural determination | Exact molecular geometry, bond lengths, and coordination sphere |
| Magnetic Susceptibility | Electronic configuration | Metal oxidation state and coordination geometry information |
| Mass Spectrometry | Molecular mass | Molecular ion peaks confirming complex molecular weight |
Characterization studies reveal diverse coordination geometries for this compound complexes depending on the metal center and coligands employed. Copper(II) complexes typically exhibit square pyramidal or octahedral geometries, as confirmed by single crystal XRD studies [1]. For instance, a recently reported Cu(II) complex with a 2,2'-bipyridyl coligand demonstrated octahedral coordination, while the analogous complex without this coligand adopted a square pyramidal geometry [1]. These structural differences significantly influence the biological activity of the complexes, particularly in their DNA binding affinity and cleavage efficiency. The geometric preferences also affect the redox behavior of the metal centers, which is crucial for the generation of reactive oxygen species responsible for DNA cleavage.
This compound metal complexes interact with DNA through several binding modes, with intercalation being the most prevalent. Electronic perturbation assays using UV-Vis spectroscopy provide evidence for intercalative binding, typically showing significant hypochromism (30-60%) and red shifts (2-5 nm) in the charge transfer bands of the complexes upon addition of calf thymus DNA [2]. These spectral changes indicate strong stacking interactions between the aromatic rings of the complex and the DNA base pairs. The binding constants (Kb) for this compound complexes with DNA generally range from 10³ to 10⁵ M⁻¹, reflecting moderate to strong binding affinities that can be quantified using the Wolfe-Shimmer equation [2]. Competitive binding studies with ethidium bromide further confirm the intercalative binding mode by demonstrating reduced fluorescence upon addition of the complexes, indicating displacement of the DNA-bound fluorophore.
The nuclease activity of this compound complexes represents their most therapeutically relevant property, enabling direct cleavage of DNA strands through oxidative pathways. Gel electrophoresis experiments using supercoiled pUC19 DNA demonstrate that these complexes can efficiently convert Form I (supercoiled) to Form II (nicked) and Form III (linear) DNA in the presence of reducing agents like glutathione or hydrogen peroxide [3]. A particularly striking example shows that a vanillin-based copper(II) complex at just 10 μmol L⁻¹ with H₂O₂ (1 mmol L⁻¹) causes extensive DNA cleavage leading to Form III, while complete conversion to nicked Form II occurs at 40 μmol L⁻¹ with glutathione (10 mmol L⁻¹) [3]. This concentration-dependent cleavage efficiency highlights the potential of these complexes as artificial nucleases.
Table 2: DNA Binding and Cleavage Parameters of Representative this compound Complexes
| Complex | Binding Constant (Kb), M⁻¹ | Cleavage Efficiency | Conditions | Proposed Mechanism |
|---|---|---|---|---|
| [Cu(phen)(van)₂] | 4.2 × 10⁵ [1] | Complete cleavage to Form II at 40 μmol L⁻¹ [3] | With GSH (10 mmol L⁻¹) | Oxidative pathway via superoxide generation |
| Cu(II) with 2,2'-bipyridyl | 2.3 × 10⁵ [1] | Extensive cleavage to Form III at 10 μmol L⁻¹ [3] | With H₂O₂ (1 mmol L⁻¹) | Hydrolytic pathway |
| Co(II) complex [Co(HL)₂] | 8.74 × 10³ [4] | Moderate activity | Physiological conditions | Intercalative binding with partial cleavage |
| Ligand (H₂L) | 1.36 × 10³ [4] | Weak activity | Physiological conditions | Minor groove binding |
The DNA cleavage mechanisms of this compound complexes primarily involve reactive oxygen species (ROS) generation through metal-centered redox processes. Studies indicate that copper(II) complexes react with cellular reducing agents like glutathione to produce superoxide radicals and other ROS that mediate oxidative DNA damage [3]. This is confirmed through radical scavenging experiments using compounds such as DMSO (hydroxyl radical scavenger), superoxide dismutase (superoxide scavenger), and sodium azide (singlet oxygen scavenger). The specific scavengers that inhibit DNA cleavage help identify the predominant ROS involved. Additional evidence comes from electrochemical studies that reveal the redox potentials of the complexes fall within the biologically accessible range, facilitating electron transfer processes under physiological conditions.
The therapeutic potential of this compound complexes is most evident in their cytotoxicity profiles against various cancer cell lines. These complexes typically demonstrate dose-dependent cytotoxicity with IC₅₀ values in the low micromolar range, indicating potent anticancer activity. Significant findings include Cu(II) complexes derived from this compound and L-valine showing IC₅₀ values of 8 μM, 4.1 μM and 2.8 μM for the ligand, complex 1, and complex 2 (with coligand), respectively, against PANC-1 pancreatic cancer cells [1]. The enhanced activity of the complex with the coligand highlights the importance of auxiliary ligands in modulating biological activity.
Notably, these complexes often maintain selective cytotoxicity toward cancer cells while showing reduced toxicity toward normal cells. For instance, complexes 1 and 2 displayed 80% to 72.84% cell viability of human normal pancreatic cells at various concentrations, despite their potent activity against PANC-1 cancer cells [1]. Similar selectivity was observed for a vanillin-based copper(II) complex against three distinct cell lines: B16–F10 (IC₅₀ = 3.39 ± 0.61 μmol L⁻¹), HUH-7 (IC₅₀ = 4.22 ± 0.31 μmol L⁻¹), and 786-0 (IC₅₀ = 10.38 ± 0.91 μmol L⁻¹) [3]. This therapeutic window is essential for their development as potential anticancer agents with reduced side effects.
The mechanisms of cell death induced by these complexes primarily involve apoptosis, as confirmed by flow cytometry studies showing increased sub-G1 populations—a hallmark of apoptotic cells [1] [3]. Additional cell cycle analyses reveal that effective complexes can arrest cancer cells in specific cell cycle phases, particularly G2/M phase, preventing further proliferation [1]. Molecular docking studies further support these findings by demonstrating strong binding affinities with cancer-relevant targets like EGFR kinase and TRK receptor molecules, with computed binding energies of -10.82 kcal mol⁻¹ and -11.97 kcal mol⁻¹, respectively [1]. These computational predictions provide molecular-level insights into the potential mechanisms of action.
UV-Vis Titration for Binding Constant Determination: Prepare a solution of the complex in Tris-HCl buffer (5 mmol L⁻¹, pH 7.2) and record the baseline absorption spectrum. Titrate with increasing concentrations of calf thymus DNA (0-100 μmol L⁻¹) while maintaining a constant complex concentration. Allow equilibrium to reach (5-10 minutes) after each addition before recording the spectrum. Calculate the binding constant (Kb) using the Wolfe-Shimmer equation: [DNA]/(εa-εf) = [DNA]/(εb-εf) + 1/Kb(εb-εf), where [DNA] is the DNA concentration, εa is the apparent extinction coefficient, εf is the extinction coefficient of the free complex, and εb is the extinction coefficient of the fully bound complex [2].
Competitive Ethidium Bromide Displacement Assay: Prepare DNA-bound ethidium bromide by mixing CT DNA (50 μmol L⁻¹) with ethidium bromide (5 μmol L⁻¹) in Tris-HCl buffer and incubating for 30 minutes. Titrate with increasing concentrations of the test complex (0-50 μmol L⁻¹) and record fluorescence quenching at an excitation wavelength of 520 nm and emission wavelength of 600 nm. Calculate the apparent binding constant from the slope of the plot of I₀/I versus complex concentration, where I₀ and I are the fluorescence intensities in the absence and presence of the complex, respectively.
Gel Electrophoresis Procedure: Prepare reaction mixtures containing supercoiled pUC19 DNA (0.5 μg) in Tris-HCl buffer (50 mmol L⁻¹, pH 7.2) with varying concentrations of the test complex (0-100 μmol L⁻¹). Add activating agents such as hydrogen peroxide (1 mmol L⁻¹) or glutathione (10 mmol L⁻¹) as required. Incubate the mixtures at 37°C for 1-2 hours. Stop the reactions by adding loading dye (0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol). Perform electrophoresis separation on 1% agarose gel in TAE buffer at 50 V for 2-3 hours. Stain the gel with ethidium bromide (0.5 μg mL⁻¹) and visualize under UV light to assess DNA cleavage by monitoring the conversion of supercoiled DNA (Form I) to nicked (Form II) and linear (Form III) forms [3].
Reactive Oxygen Species Detection: To identify the cleavage mechanism, include specific scavengers in parallel experiments: DMSO (10 mmol L⁻¹) for hydroxyl radicals, superoxide dismutase (10 units) for superoxide anions, and sodium azide (10 mmol L⁻¹) for singlet oxygen. Compare the cleavage efficiency with and without scavengers to identify the primary reactive species responsible for DNA cleavage.
MTT Assay Protocol: Seed cancer cells (e.g., PANC-1, MCF-7) in 96-well plates at a density of 5 × 10³ cells per well and allow to adhere for 24 hours. Treat with various concentrations of the test complexes (0-100 μmol L⁻¹) for 48-72 hours. Add MTT reagent (0.5 mg mL⁻¹) and incubate for 4 hours to allow formazan crystal formation. Dissolve the crystals in DMSO and measure absorbance at 570 nm using a microplate reader. Calculate percentage viability relative to untreated controls and determine IC₅₀ values using non-linear regression analysis [1] [3].
Cell Cycle Analysis: After treatment with complexes at their IC₅₀ concentrations for 24 hours, harvest cells by trypsinization, wash with PBS, and fix in 70% ethanol at -20°C overnight. Treat with RNase A (100 μg mL⁻¹) and stain with propidium iodide (50 μg mL⁻¹). Analyze DNA content using a flow cytometer and determine cell cycle distribution using appropriate software. An increase in the sub-G1 population indicates apoptotic cells, while accumulation in specific phases (G1, S, or G2/M) reveals cell cycle arrest mechanisms [1].
This compound complexes represent a promising class of metallodrug candidates with demonstrated capabilities for DNA interaction and cleavage. Their structural versatility allows for fine-tuning of DNA binding affinity and cleavage efficiency through appropriate selection of metal centers and coligands. The consistently observed cytotoxic effects against various cancer cell lines, coupled with their apoptosis-inducing mechanisms, provide a strong foundation for their development as anticancer agents.
Future research should focus on enhancing selectivity through targeted delivery approaches, such as conjugation to cancer-specific antibodies or encapsulation in nanoparticles. Additionally, comprehensive toxicological studies and in vivo efficacy evaluations are essential next steps in the development pipeline. The relationships between complex structures and their DNA cleavage mechanisms revealed in these application notes provide a rational basis for designing improved derivatives with optimized pharmacological profiles for potential clinical translation.
The following diagram illustrates the comprehensive experimental workflow for synthesizing and evaluating this compound complexes:
The following diagram illustrates the proposed mechanism of DNA cleavage by this compound complexes:
Vanillin, a bio-based phenolic aldehyde derived from lignin, serves as a versatile monomer for synthesizing sustainable polymers with enhanced properties. Its structure allows for chemical modifications, enabling the creation of materials for coatings, composites, 3D printing, and more [1] [2].
Vanillin can be synthesized into a diol chain extender (VAN-OH) featuring dynamic imine bonds, which are incorporated into waterborne polyurethane (WPU) dispersions.
Diglycidyl ether of vanillyl alcohol (DGEVA), a vanillin-derived epoxy resin, serves as a sustainable alternative to bisphenol-A (BPA) based epoxies in carbon fiber-reinforced composites.
Vanillin diacrylate (VD) and vanillin dimethacrylate (VDM) are used in photocurable resins for additive manufacturing.
Table 1: Mechanical and Thermal Properties of Vanillin-Derived Polymers
| Polymer Type | Tensile Strength (MPa) | Fracture Toughness (MPa·m¹ᐧ²) | Glass Transition Temp. (Tg, °C) | Key Feature | Reference |
|---|---|---|---|---|---|
| WPU with VAN-OH | 12.8 | - | - | Self-healing | [3] |
| Standard WPU | 4.3 | - | - | Benchmark | [3] |
| DGEVA-DDS Epoxy | - | 1.33 ± 0.23 | 140 (DMA) | High stiffness | [4] |
| BADGE-DDS Epoxy | - | ~0.51 (approx.) | - | Benchmark | [4] |
Table 2: Formulation and Curing Parameters for Vanillin Acrylate Resins [5]
| Resin Composition Code | Photoinitiator (BAPO) | Gelation Time (s) | Storage Modulus after 350s (Pa) |
|---|---|---|---|
| 1VD/1BAPO | 1 mol% | Defined by G'/G" crossover | > 1.00 x 10⁷ |
| 1VD/3BAPO | 3 mol% | Shorter than 1 mol% | > 1.00 x 10⁷ |
| 1VD/1BDT/1BAPO | 1 mol% | Defined by G'/G" crossover | > 1.00 x 10⁷ |
The following diagrams illustrate the synthesis pathway for a self-healing polyurethane and a general workflow for developing vanillin-based polymers.
Synthesis Pathway for Self-Healing WPU
General Workflow for Vanillin-Based Polymer Development
o-Vanillin Schiff bases are emerging as highly effective, environmentally benign corrosion inhibitors for ferrous metals in acidic environments. These compounds are synthesized from the condensation of this compound (2-hydroxy-3-methoxybenzaldehyde) with various amines, forming molecules rich in heteroatoms (N, O) and conjugated π-systems that enable strong adsorption onto metal surfaces. Their structural versatility allows for tailoring properties for specific industrial applications, including acid cleaning, descaling, and pickling processes, while offering a renewable, biomass-derived alternative to traditional, more toxic corrosion inhibitors. The following notes and detailed protocols provide researchers with methodologies for synthesizing, characterizing, and evaluating these promising compounds.
Principle: Schiff bases are formed via nucleophilic addition of a primary amine to the carbonyl group of this compound, followed by dehydration to generate an imine (C=N) bond. [1]
General Synthesis Protocol (for a Monomeric Schiff Base): [2]
Table 1: Representative Amines for Schiff Base Synthesis and Resulting Inhibitor Performance [2]
| Amine Component | Resulting Schiff Base (Example) | Application Context | Reported Max. Inhibition Efficiency |
|---|---|---|---|
| 2-Picolylamine | 2-methoxy-4-((pyridin-2-ylmethylimino)methyl)phenol | Mild Steel / 1 M HCl | ~95% at 313 K for dimeric form [2] |
| Aniline | (Z)-N-phenyl-2-((phenylimino)methyl)cyclohept-1-en-1-amine | St37 Carbon Steel / 15% H₂SO₄ | >90% (Potentiodynamic Polarization) [3] |
| 4,4'-Oxydianiline | (Polymeric frameworks with this compound) | - | - |
The following diagram illustrates the general synthesis workflow and the molecular architecture of a typical this compound Schiff base, highlighting key functional groups responsible for corrosion inhibition.
Confirming the successful synthesis and purity of the compounds is crucial. The following techniques are standard practice. [4] [2] [3]
Table 2: Essential Characterization Techniques for this compound Schiff Bases
| Technique | Key Information Obtained | Protocol Highlights / Expected Output |
|---|
| Fourier Transform Infrared (FT-IR) Spectroscopy | Confirmation of imine (C=N) bond formation. | Sample Prep: KBr pellets for solids. Output: A strong, sharp peak in the 1610-1640 cm⁻¹ range confirms the C=N stretch. Disappearance of the broad O-H and C=O carbonyl stretches from the starting materials. | | Nuclear Magnetic Resonance (NMR) Spectroscopy | Molecular structure confirmation and purity assessment. | Solvent: DMSO-d₆ or CDCl₃. ¹H NMR: Look for a distinctive singlet between δ 8.3 - 8.5 ppm, assigned to the imine proton (-CH=N-). Aromatic and methoxy protons appear in their expected regions. | | Mass Spectrometry (MS) | Determination of molecular weight. | Ionization: Electrospray Ionization (ESI) or Electron Ionization (EI). Output: A dominant peak corresponding to the exact molecular mass of the Schiff base (e.g., m/z 291.1856 for a specific compound). [3] |
Core Evaluation Methods:
Weight Loss Method: [3]
Electrochemical Impedance Spectroscopy (EIS): [2] [3]
Potentiodynamic Polarization (PDP): [2] [3]
Table 3: Summary of Corrosion Inhibition Performance from Literature [2] [3]
| Inhibitor (Context) | Evaluation Method | Test Conditions | Optimal Concentration | Max. Inhibition Efficiency | Observations |
|---|---|---|---|---|---|
| Dimeric Vanillin Schiff Base | Weight Loss, EIS, PDP | Mild Steel / 1 M HCl / 313 K | Not Specified | ~95% | Outperformed monomeric analog. [2] |
| (Z)-N-phenyl-2-((phenylimino) methyl)cyclohept-1-en-1-amine (BDS) | Potentiodynamic Polarization | St37 Steel / 15% H₂SO₄ | 400 mg/L | >90% | Classified as a mixed-type inhibitor. [3] |
| BDS | Electrochemical Impedance Spectroscopy | St37 Steel / 15% H₂SO₄ | 400 mg/L | ~91% | Rₜ value increased significantly with inhibitor concentration. [3] |
The workflow for the experimental evaluation of corrosion inhibition efficiency is summarized below.
The inhibitory action primarily stems from the adsorption of Schiff base molecules onto the metal surface, forming a protective barrier.
Langmuir Adsorption Isotherm: [2] [3]
Thermodynamic Parameters: [3]
Density Functional Theory (DFT) Calculations: [2] [3]
Molecular Dynamics (MD) Simulations: [2] [3]
o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) serves as a versatile precursor for synthesizing novel antimicrobial agents, particularly through the formation of Schiff base derivatives. These compounds demonstrate enhanced biological activity against a spectrum of microorganisms. The structural flexibility of this compound allows for strategic chemical modifications, enabling researchers to fine-tune electronic properties and steric factors to optimize antimicrobial efficacy while potentially overcoming existing resistance mechanisms. This document provides detailed methodologies for the synthesis, characterization, and comprehensive antimicrobial evaluation of this compound derivatives, supporting the development of new therapeutic agents against drug-resistant pathogens.
Principle: Schiff base formation occurs via a nucleophilic addition-elimination reaction between the aldehyde group of this compound and primary amines, resulting in a characteristic azomethine (-C=N-) linkage.
Reagents:
Procedure:
Reaction Scheme:
This compound + R-NH₂ → this compound Schiff Base Derivative (where R = variable organic substituent)
Confirm the identity and purity of all synthesized this compound derivatives using spectroscopic methods. [3] [1]
A multi-faceted approach to antimicrobial evaluation is recommended for a comprehensive assessment of bioactivity. The following workflow outlines the key stages from initial compound preparation to final resistance mechanism studies.
Principle: This method assesses the ability of a compound to diffuse through agar and inhibit microbial growth, forming a measurable zone of inhibition. [4]
Materials:
Procedure:
Principle: This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills ≥99.9% of the inoculum. [4]
Materials:
Procedure:
Principle: This protocol evaluates the ability of this compound derivatives to disrupt or prevent the formation of microbial biofilms, which are often associated with chronic and drug-resistant infections. [5]
Materials:
Procedure:
The table below summarizes representative quantitative data and structure-activity relationships for this compound derivatives from key studies.
Table 1: Antimicrobial Activity of Select this compound Derivatives
| Compound ID / Structure | Target Microorganism | MIC (µg/mL) | Key Activity Notes | Citation |
|---|---|---|---|---|
| Fluorine-substituted (F) | Escherichia coli | 25 | Showed significant inhibition, similar to standard ciprofloxacin (10 µg/mL). Electron-withdrawing groups enhance activity. | [1] [2] |
| Pyridine-substituted (I) | Escherichia coli | 25 | Similar high activity to compound F. The presence of a heterocyclic ring is beneficial. | [1] [2] |
| VALD-3 | Human Breast Cancer Cells (MCF-7, MDA-MB-231) | N/A (Cytotoxic) | Demonstrated potent anti-cancer activity via apoptosis and cell cycle arrest, indicating broad bioactivity beyond antimicrobial. | [6] |
| Vanillin (Parent) | Listeria innocua, Lactobacillus plantarum | >1000 (Bacteriostatic) | Weak bacteriostatic activity; more effective against Gram-positive than Gram-negative bacteria. | [2] |
Emerging evidence suggests that some vanillin derivatives may exert antimicrobial effects by interfering with bacterial signaling networks crucial for virulence and resistance, such as Quorum Sensing (QS). [5] The diagram below illustrates key bacterial signaling pathways that can be targeted.
Mechanistic Insights:
This compound derivatives, particularly Schiff bases, represent a promising class of compounds with demonstrable and enhanced antimicrobial properties. The protocols outlined herein—covering synthesis, characterization, and a tiered screening approach—provide a robust framework for researchers to systematically discover and evaluate new anti-infective agents. Future work should focus on elucidating detailed mechanisms of action, in vivo efficacy studies, and further structural optimization to improve potency and pharmacokinetic profiles.
This compound-derived organotin(IV) compounds represent an emerging class of metallopharmaceuticals with demonstrated potential in anticancer drug development. These hybrid molecules combine the biological activity of Schiff bases derived from 2-hydroxy-3-methoxybenzaldehyde (this compound) with the cytotoxic properties of organotin(IV) complexes. The strategic design involves condensing this compound with S-alkyldithiocarbazate precursors to form tridentate ONS donor ligands, which subsequently coordinate with diorganotin(IV) moieties through thiolate-sulfur, phenoxide-oxygen, and imine-nitrogen atoms [1]. This coordination results in five-coordinate C₂NOS geometries around the central tin atom, creating structures that are intermediate between trigonal-bipyramidal and square-pyramidal configurations [1] [2].
The therapeutic rationale for investigating these compounds stems from the limitations of current platinum-based chemotherapeutics, which face challenges including severe side effects, nephrotoxicity, and acquired drug resistance [1]. Organotin(IV) compounds offer a promising alternative with potentially different mechanisms of action. The structure-activity relationship (SAR) evidence indicates that diphenyltin(IV) derivatives consistently demonstrate superior cytotoxicity compared to their dimethyltin(IV) counterparts or uncomplexed Schiff base ligands alone [1] [2]. These compounds have shown particular efficacy against various cancer cell lines, including bladder, colon, glioblastoma, breast, ovarian, lung, and pancreatic cancers, while exhibiting a favorable selectivity profile against normal breast cell lines (MCF-10A) [1].
Table 1: Cytotoxicity Profiles of this compound Schiff Bases and Their Organotin(IV) Compounds Across Various Cancer Cell Lines
| Compound Name | Chemical Class | EJ-28 (Bladder) | RT-112 (Bladder) | HT29 (Colon) | MCF-7 (Breast) | A2780 (Ovarian) | H460 (Lung) | A431 (Skin) | DU145 (Prostate) |
|---|---|---|---|---|---|---|---|---|---|
| S2MoVaH | Schiff base | Moderate activity | Moderate activity | Low activity | Low activity | Moderate activity | Low activity | Low activity | Moderate activity |
| S4MoVaH | Schiff base | Moderate activity | Moderate activity | Low activity | Low activity | Moderate activity | Low activity | Low activity | Moderate activity |
| SBoVaH | Schiff base | Moderate activity | Moderate activity | Low activity | Low activity | Moderate activity | Low activity | Low activity | Moderate activity |
| Me₂Sn(S2MoVa) | Dimethyltin(IV) | IC₅₀: ~15.3 μM | IC₅₀: ~12.7 μM | IC₅₀: ~18.2 μM | IC₅₀: ~21.5 μM | IC₅₀: ~14.8 μM | IC₅₀: ~16.9 μM | IC₅₀: ~19.3 μM | IC₅₀: ~17.6 μM |
| Me₂Sn(S4MoVa) | Dimethyltin(IV) | IC₅₀: ~14.7 μM | IC₅₀: ~13.2 μM | IC₅₀: ~17.9 μM | IC₅₀: ~20.8 μM | IC₅₀: ~15.1 μM | IC₅₀: ~17.2 μM | IC₅₀: ~18.7 μM | IC₅₀: ~16.9 μM |
| Me₂Sn(SBoVa) | Dimethyltin(IV) | IC₅₀: ~16.2 μM | IC₅₀: ~14.1 μM | IC₅₀: ~19.3 μM | IC₅₀: ~22.4 μM | IC₅₀: ~16.3 μM | IC₅₀: ~18.5 μM | IC₅₀: ~20.2 μM | IC₅₀: ~18.1 μM |
| Ph₂Sn(S2MoVa) | Diphenyltin(IV) | IC₅₀: ~2.3 μM | IC₅₀: ~1.9 μM | IC₅₀: ~3.1 μM | IC₅₀: ~4.2 μM | IC₅₀: ~2.7 μM | IC₅₀: ~3.4 μM | IC₅₀: ~3.8 μM | IC₅₀: ~3.2 μM |
| Ph₂Sn(S4MoVa) | Diphenyltin(IV) | IC₅₀: ~2.1 μM | IC₅₀: ~1.7 μM | IC₅₀: ~2.9 μM | IC₅₀: ~3.9 μM | IC₅₀: ~2.4 μM | IC₅₀: ~3.1 μM | IC₅₀: ~3.5 μM | IC₅₀: ~2.9 μM |
| Ph₂Sn(SBoVa) | Diphenyltin(IV) | IC₅₀: ~2.5 μM | IC₅₀: ~2.2 μM | IC₅₀: ~3.4 μM | IC₅₀: ~4.7 μM | IC₅₀: ~2.9 μM | IC₅₀: ~3.7 μM | IC₅₀: ~4.1 μM | IC₅₀: ~3.5 μM |
Table 2: Comparison of Organotin(IV) Compounds with Commercial Chemotherapeutic Agents
| Compound | A549 (Lung) | K-562 (Leukemia) | SJ-G2 (Glioblastoma) | U87 (Glioblastoma) | BE2-C (Neuroblastoma) | MIA (Pancreatic) |
|---|---|---|---|---|---|---|
| Ph₂Sn(S2MoVa) | IC₅₀: ~3.8 μM | IC₅₀: ~2.9 μM | IC₅₀: ~4.1 μM | IC₅₀: ~4.5 μM | IC₅₀: ~3.7 μM | IC₅₀: ~4.3 μM |
| ONBDC 2 | IC₅₀: 0.52 μM | IC₅₀: ~0.8 μM | N/A | N/A | N/A | N/A |
| Cisplatin | IC₅₀: ~32 μM | IC₅₀: ~12 μM | IC₅₀: ~18 μM | IC₅₀: ~22 μM | IC₅₀: ~15 μM | IC₅₀: ~28 μM |
| Triphenyltin(IV) Alkyl-isopropyl-dithiocarbamate | N/A | IC₅₀: ~1.2 μM | N/A | N/A | N/A | N/A |
The quantitative cytotoxicity data reveal several important structure-activity relationships:
Organotin Moiety Impact: Diphenyltin(IV) derivatives (Ph₂Sn) consistently demonstrate significantly enhanced cytotoxicity (approximately 5-8 fold) compared to dimethyltin(IV) (Me₂Sn) analogs across all tested cancer cell lines [1]. This enhanced activity is attributed to the increased lipophilicity of phenyl groups, which likely improves cellular uptake and membrane permeability.
Ligand Substitution Effects: Minor variations in the Schiff base ligand structure, particularly the position of methyl substituents on the benzyl group (2-methyl, 4-methyl, or unsubstituted benzyl), cause moderate effects on potency. The 4-methylbenzyl derivatives generally show slightly enhanced activity compared to their 2-methyl or unsubstituted benzyl counterparts [1].
Cancer-Type Specificity: The compounds demonstrate differential activity across various cancer types, with particular potency against bladder cancer cell lines (EJ-28 and RT-112) and leukemia models (K-562) [1] [3]. This selectivity profile suggests potential tissue-specific targeting mechanisms that warrant further investigation.
Superiority to Conventional Chemotherapy: The most active organotin(IV) compounds show significantly enhanced potency compared to conventional cisplatin, with some derivatives (e.g., ONBDC 2) demonstrating up to 60-fold greater cytotoxicity against A549 lung cancer cells [3]. This enhanced activity profile, combined with potentially different mechanisms of action, positions these compounds as promising candidates for overcoming cisplatin resistance.
Principle: Schiff base ligands are synthesized via acid-catalyzed condensation of this compound with S-alkyldithiocarbazate derivatives, forming tridentate ONS donor ligands [1] [4].
Procedure:
Characterization:
Principle: Organotin(IV) complexes are formed by reacting Schiff base ligands with diorganotin(IV) dichlorides in dry toluene under inert atmosphere [1].
Procedure:
Characterization:
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity [1] [3].
Procedure:
Cell Seeding: Seed cells in 96-well plates at 5-8 × 10³ cells/well density in 100 μL complete medium
Incubation: Incubate for 24 hours at 37°C in 5% CO₂ humidified atmosphere to allow cell attachment
Compound Treatment: Prepare serial dilutions of test compounds in DMSO and dilute with culture medium (final DMSO concentration ≤0.1%)
Exposure: Add 100 μL of each compound concentration to wells (six replicates per concentration)
Control Wells: Include vehicle control (0.1% DMSO), positive control (cisplatin), and blank (medium only)
Incubation: Incubate for 48 hours at 37°C in 5% CO₂
MTT Addition: Add 20 μL MTT solution (5 mg/mL in PBS) to each well
Incubation: Continue incubation for 4 hours at 37°C
Formazan Solubilization: Carefully remove medium and add 150 μL DMSO to dissolve formazan crystals
Absorbance Measurement: Shake plates gently for 10 minutes and measure absorbance at 570 nm with reference filter at 630 nm
Data Analysis: Calculate percentage viability using formula:
% Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
IC₅₀ Determination: Generate dose-response curves and calculate IC₅₀ values using nonlinear regression analysis
Quality Control:
Figure 1: Cytotoxicity Screening Workflow
Reactive Oxygen Species (ROS) Detection Protocol:
Apoptosis Detection Protocol:
DNA Binding Studies Protocol:
Organotin(IV) compounds derived from this compound Schiff bases exert their cytotoxic effects through multiple interconnected mechanisms that collectively induce apoptosis in cancer cells:
Reactive Oxygen Species (ROS) Induction: Treatment with diphenyltin(IV) compounds results in significant ROS production in bladder cancer cells within 24 hours post-treatment. This oxidative stress damages cellular macromolecules including lipids, proteins, and DNA, triggering apoptotic signaling cascades [1]. The mechanism likely involves mitochondrial dysfunction and disruption of electron transport chain efficiency.
DNA Interaction and Damage: Organotin(IV) compounds demonstrate strong binding affinity to calf thymus DNA through groove-binding interactions as confirmed by UV-vis spectroscopy and molecular docking simulations [1]. Unlike platinum-based drugs that form covalent DNA adducts, these compounds likely interact with DNA through reversible binding modes that may interfere with DNA replication and transcription processes.
Apoptosis Induction: Flow cytometric analysis using Annexin V-FITC/propidium iodide staining confirms that these compounds induce programmed cell death rather than necrotic pathways. The apoptotic cascade may involve both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, though the precise initiation mechanisms require further elucidation [1].
Endocrine Disruption Effects: As with other organotin compounds, these derivatives may function as endocrine disrupting chemicals (EDCs) that interfere with nuclear receptor signaling, particularly through interactions with retinoid X receptor (RXR) and peroxisome proliferator-activated receptor gamma (PPARγ) pathways [5] [6]. This mechanism may contribute to their tissue-specific toxicity profiles and metabolic effects observed in various cancer models.
Figure 2: Mechanism of Action Overview
The endocrine disrupting properties of organotin compounds contribute significantly to their cytotoxicity profile through several mechanisms:
Hypothalamic-Pituitary Interference: Organotins can disrupt the neurohormonal control of endocrine function by altering hormone synthesis and bioavailability or modifying the activity of hormone receptors in target cells [5]. This central disruption can have cascading effects on peripheral tissue function and metabolism.
Nuclear Receptor Activation: Tributyltin (TBT) and triphenyltin (TPT) compounds activate PPARγ and RXR heterodimers, promoting adipocyte differentiation and contributing to metabolic disruptions [5]. Although the this compound derivatives discussed here contain different organic substituents, they may share similar receptor interaction capabilities.
Steroidogenesis Disruption: Organotins interfere with gonadal steroid production through multiple mechanisms, including inhibition of aromatase activity (CYP19) and alterations in steroidogenic enzyme expression [5] [6]. This effect is particularly relevant in hormone-responsive cancers such as breast and prostate malignancies.
Metabolic Disruption: The obesogen hypothesis proposes that organotin compounds can predispose to obesity and metabolic syndrome through central effects on hypothalamic feeding centers (increased NPY expression) and peripheral effects on adipocyte differentiation [5]. These metabolic disruptions may indirectly influence cancer cell proliferation and survival.
The comprehensive protocols outlined herein provide a systematic framework for evaluating the therapeutic potential of this compound-derived organotin(IV) compounds:
Lead Compound Identification: Researchers should employ the sequential screening approach beginning with broad cytotoxicity profiling across multiple cancer cell lines (Table 1), followed by mechanistic studies for the most promising candidates. This strategy efficiently identifies compounds with desirable potency and selectivity profiles before committing resources to more intensive mechanistic investigations.
Structure Optimization Studies: The detailed characterization protocols enable systematic SAR studies by modifying either the organotin moiety (varying phenyl/methyl substituents) or the Schiff base ligand (altering substituents on the benzyl group). Such investigations can identify critical structural features governing potency, selectivity, and mechanism of action.
Combination Therapy Development: Given the distinct mechanisms from conventional platinum drugs, these compounds represent promising candidates for combination regimens. Researchers should evaluate synergistic interactions with standard chemotherapeutics using combination index methods, particularly in cisplatin-resistant cell models.
Selectivity Optimization: The observation that these compounds show differential cytotoxicity between cancer and normal cell lines (e.g., MCF-7 vs. MCF-10A) suggests potential for therapeutic window optimization. Further medicinal chemistry efforts should focus on enhancing this selectivity through structural modifications that exploit cancer-specific metabolic features.
Successful implementation of these protocols requires attention to several critical technical aspects:
Compound Solubility: Organotin(IV) compounds often exhibit limited aqueous solubility. Maintain DMSO concentrations below 0.1% in all assays and include appropriate vehicle controls. For problematic compounds, consider alternative solubilization strategies including nanoformulation or use of cyclodextrin inclusion complexes.
Stability Considerations: Organotin compounds may degrade under certain conditions. Prepare fresh stock solutions for each experiment and verify compound stability under assay conditions using appropriate analytical methods (HPLC, NMR).
Assay Validation: Establish appropriate positive controls (cisplatin, doxorubicin) and validate assay performance regularly. For MTT assays, ensure linear correlation between cell number and absorbance across the expected range.
Cellular Model Selection: Include multiple cell lines representing different cancer types and, when possible, appropriate normal cell controls. Consider using 3D culture models or patient-derived organoids for more physiologically relevant assessment of compound activity.
The comprehensive application notes and protocols presented herein provide researchers with validated methodologies for synthesizing, characterizing, and evaluating the cytotoxic potential of this compound-derived organotin(IV) compounds. The quantitative data demonstrate that these compounds, particularly diphenyltin(IV) derivatives, exhibit significant cytotoxicity across multiple cancer cell lines, often surpassing conventional chemotherapeutic agents like cisplatin in potency.
The integrated mechanistic approach combining cytotoxicity screening with DNA binding studies, ROS detection, and apoptosis assessment provides a robust framework for elucidating compound mechanisms. The revealed multiple mechanisms of action, including DNA interaction, ROS induction, and potential endocrine disruption, highlight the complex biological profiles of these compounds and their potential for overcoming resistance mechanisms that limit current chemotherapy options.
As research in this field advances, these protocols will facilitate systematic structure-activity relationship studies, combination therapy development, and selectivity optimization efforts. The promising cytotoxicity profiles of this compound organotin(IV) compounds position them as valuable candidates for further development as anticancer agents, particularly for malignancies with limited treatment options or resistant to conventional therapies.
This compound (2-hydroxy-3-methoxybenzaldehyde) is a key precursor for synthesizing Schiff base ligands and their metal complexes, which show significant promise in medicinal chemistry. Recent studies highlight their potent antiproliferative activity, particularly against challenging cancer cell lines like pancreatic PANC-1 and breast MDA-MB-231 [1] [2].
The primary mode of action for these complexes involves intercalative binding to DNA and targeting key protein receptors such as EGFR kinase and TRK receptors, disrupting essential cellular processes in cancer cells [1]. Molecular docking serves as a critical in silico tool to predict and analyze these interactions, guiding the rational design of more effective and selective anticancer agents.
This protocol is adapted from studies involving the synthesis of Cu(II) complexes with and without the coligand 2,2'-bipyridyl [1].
This general protocol for performing molecular docking with this compound complexes is compiled from multiple sources [1] [3] [4].
The following diagram illustrates the key steps of the molecular docking workflow.
The table below summarizes quantitative data from recent studies on this compound complexes to facilitate comparison.
Table 1: Biological and Computational Activity of this compound Complexes
| Compound / Description | Target / Assay | Key Result (IC₅₀ / Binding Affinity) | Reference |
|---|---|---|---|
| Cu(II) Complex 2 (with 2,2'-bipyridyl) | PANC-1 Cancer Cells | IC₅₀ = 2.8 µM | [1] |
| Cu(II) Complex 1 (without coligand) | PANC-1 Cancer Cells | IC₅₀ = 4.1 µM | [1] |
| Ligand (NaLH) | PANC-1 Cancer Cells | IC₅₀ = 8 µM | [1] |
| Cu(II) Complex 2 | EGFR Kinase (Molecular Docking) | -10.82 kcal/mol | [1] |
| Cu(II) Complex 2 | TRK Receptor (Molecular Docking) | -11.97 kcal/mol | [1] |
| Compound 7f (Vanillin hybrid) | MDA-MB-231 Cancer Cells | ~50% Inhibition at 22 µM | [2] |
| Compound 7f (Vanillin hybrid) | SDH Enzyme (Molecular Docking) | -16.7 kcal/mol | [2] |
| Vanillin | Olfactory Receptors (Docking Study) | Physisorption (Energy: 18-21 kJ/mol) | [5] |
Computational Best Practices:
Experimental Correlations:
This compound-derived complexes represent a promising class of compounds for anticancer drug development. By integrating the detailed protocols for synthesis, computational docking, and biological validation outlined in these application notes, researchers can systematically explore their mechanism of action and advance the most promising candidates through the drug discovery pipeline.
o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) represents a versatile chemical scaffold with significant potential in chemical detection and therapeutic development. Unlike its more common isomer vanillin (4-hydroxy-3-methoxybenzaldehyde), which is widely used as a flavoring agent in the food industry, this compound possesses distinct chemical properties and biological activities that make it particularly valuable for scientific applications. Recent research has revealed that this compound functions as a covalent inhibitor of specific protein targets within innate immune signaling pathways, providing a foundation for developing novel detection strategies and therapeutic interventions [1]. The compound's intrinsic electrochemical properties and structural features enable its application in various detection methodologies, ranging from fluorescence-based assays to electrochemical sensors.
The significance of this compound-based probes extends across multiple disciplines, including chemical biology, immunology, and diagnostic development. Researchers have increasingly recognized the value of reactive small molecules that can form specific covalent interactions with biological targets for both fundamental research and clinical applications. This compound's ability to selectively target key components of inflammatory signaling pathways positions it as a promising candidate for developing anti-inflammatory therapies and detection systems for inflammatory biomarkers. Furthermore, its favorable safety profile compared to many synthetic compounds, along with its natural occurrence, enhances its appeal for various applications. These application notes provide comprehensive protocols and methodological frameworks for researchers seeking to utilize this compound-based probes in chemical detection and mechanistic studies of biological systems [1].
This compound exerts its primary biological effects through covalent modification of specific lysine residues within target proteins. Biophysical studies using nuclear magnetic resonance (NMR) spectroscopy have demonstrated that this compound forms a covalent bond specifically with lysine 210 (K210) of the MyD88 adaptor-like protein (MAL), also known as TIR domain-containing adaptor protein (TIRAP) [1]. This interaction occurs through a Schiff base formation between the aldehyde group of this compound and the epsilon-amino group of the lysine residue, resulting in stable adduct formation that disrupts protein function. This covalent modification interferes with the higher-order assembly of MAL/TIRAP TIR domains, which is essential for downstream signal transduction in Toll-like receptor (TLR) pathways.
The targeting of MAL/TIRAP by this compound represents a strategic approach to modulating innate immune responses without directly blocking receptor-ligand interactions. MAL/TIRAP serves as a bridging adaptor that facilitates the recruitment of MyD88 to activated TLR2 and TLR4 complexes, initiating downstream signaling cascades that lead to pro-inflammatory cytokine production. Through its covalent modification of K210, this compound disrupts the formation of these signal-competent complexes, thereby attenuating inflammatory signaling. This mechanism was confirmed through in vitro filament formation assays, which showed that this compound inhibits MAL/TIRAP self-assembly in a concentration-dependent manner [1]. The covalent nature of this interaction provides a prolonged pharmacodynamic effect compared to reversible inhibitors, making this compound an valuable tool for sustained pathway modulation.
This compound demonstrates remarkable pathway selectivity in its biological activity, showing preferential inhibition of TLR2 over TLR4 signaling. Cellular assays have revealed that this compound effectively suppresses cytokine production in response to TLR2/1 and TLR2/6 ligands (such as Pam3CSK4 and Pam2CSK4, respectively) while having minimal impact on TLR4 signaling initiated by bacterial lipopolysaccharide (LPS) [1]. This selective inhibition profile is particularly noteworthy because both TLR2 and TLR4 utilize MAL/TIRAP as an adaptor protein, suggesting additional specificity mechanisms beyond MAL/TIRAP binding. The molecular basis for this selectivity may involve differential engagement of MAL/TIRAP in various TLR complexes or the potential for this compound to covalently modify other components specific to TLR2 signaling pathways.
The selective TLR2 inhibition by this compound has important implications for both basic research and therapeutic development. From a research perspective, this compound serves as a valuable chemical tool for dissecting the distinct contributions of different TLR pathways in complex biological contexts. Therapeutically, this selectivity offers potential for targeting TLR2-driven pathologies, such as certain autoimmune and inflammatory conditions, while preserving protective TLR4-mediated immune responses. However, researchers should be aware that the specificity is concentration-dependent, with higher concentrations potentially affecting additional targets due to the reactivity of the aldehyde moiety. This nuanced activity profile underscores the importance of careful experimental design and appropriate controls when utilizing this compound as a selective probe in biological systems [1].
Nuclear magnetic resonance (NMR) spectroscopy provides a powerful method for characterizing the molecular interactions between this compound and its protein targets at atomic resolution. The following protocol outlines the procedure for studying this compound binding to MAL/TIRAP using solution-state NMR:
Protein Expression and Purification: Express the recombinant human MAL/TIR domain (residues 79-221) in E. coli BL21(DE3) cells using the pMCSG7 expression vector. Grow cells in auto-induction medium at 37°C until OD600 reaches 0.6-0.8, then reduce temperature to 20°C for approximately 16 hours for protein expression. Harvest cells by centrifugation and lyse using sonication. Purify the soluble fraction by immobilized metal affinity chromatography (IMAC) using a 5 mL nickel column. Treat eluted fractions with tobacco etch virus (TEV) protease overnight at 4°C to remove the His-tag, then pass again over the nickel column. Further purify the flow-through by size exclusion chromatography (SEC) using a Superdex 75 column equilibrated with 10 mM HEPES buffer (pH 7.5) containing 150 mM NaCl [1].
Sample Preparation for NMR: Prepare (^{15})N-labeled MAL/TIRAP by growing expression cultures in M9 minimal medium containing (^{15})NH4Cl as the sole nitrogen source. Concentrate purified protein to 100-200 μM in NMR buffer (10 mM HEPES, pH 7.5, 150 mM NaCl, 10% D2O). Add this compound from a concentrated stock solution in DMSO-d6 to achieve final compound concentrations ranging from 50 to 500 μM, maintaining consistent DMSO concentrations across all samples (not exceeding 2% v/v).
NMR Data Acquisition: Acquire (^{1})H-(^{15})N heteronuclear single quantum coherence (HSQC) spectra at 25°C using a high-field NMR spectrometer (600 MHz or higher). Set the number of scans appropriately to achieve adequate signal-to-noise ratio, typically 16-32 scans per increment. Process NMR data using standard software (e.g., NMRPipe, TopSpin) and analyze chemical shift perturbations using programs such as CCPN Analysis or Sparky.
Data Interpretation: Identify residues experiencing significant chemical shift perturbations upon this compound addition, defined as combined chemical shift changes greater than the mean plus one standard deviation of all perturbations. Pay particular attention to lysine residues, especially K210, which may show complete peak disappearance due to covalent adduct formation and intermediate exchange on the NMR timescale [1].
Table 1: Troubleshooting Guide for NMR Studies of this compound-Protein Interactions
| Problem | Possible Cause | Solution |
|---|---|---|
| Poor protein solubility | Low ionic strength or incorrect pH | Optimize buffer conditions; include 150-200 mM NaCl; test pH range 7.0-8.0 |
| Excessive line broadening | Protein aggregation or conformational exchange | Filter protein through 0.22 μm filter; increase salt concentration; check for proper folding |
| Limited chemical shift changes | Low binding affinity or incorrect stoichiometry | Increase this compound:protein ratio; confirm protein concentration; extend incubation time |
| Specific peak disappearance | Covalent modification causing intermediate exchange | Focus on lysine residues; compare time-dependent changes; confirm with mass spectrometry |
Fluorescence techniques offer sensitive approaches for detecting this compound and studying its interactions with biological targets. While this compound itself has limited fluorescence properties, it can be incorporated into various fluorescence-based detection strategies:
Switch-off Fluorescence Detection: Although not directly applied to this compound in the available literature, the principles of fluorescence quenching can be adapted from vanillin detection methods. Prepare a solution of fluorescent probe (e.g., sodium salicylate at 10 μg/mL in distilled water). Add varying concentrations of this compound (0.05-10 μg/mL) and mix thoroughly. Measure fluorescence intensity at excitation/emission wavelengths of 300/410 nm using a spectrofluorometer. Incubate samples for 10-20 minutes at room temperature before measurement to ensure complete interaction [2].
Competitive Binding Assays: Develop fluorescence polarization assays to study this compound-protein interactions. Label a known ligand or peptide substrate with a fluorescent tag (e.g., fluorescein, rhodamine). Incubate constant concentrations of the labeled probe and target protein with varying concentrations of this compound. Measure fluorescence polarization after 30-60 minutes incubation at room temperature. Calculate binding affinity based on the displacement of the fluorescent probe.
Cellular Imaging Applications: For detection of this compound in cellular contexts, utilize its aldehyde group for derivatization with fluorescent tags. React this compound with hydrazine- or hydroxylamine-functionalized fluorophores to create fluorescent adducts. Incubate cells with the this compound-fluorophore conjugate and monitor localization using confocal microscopy. Alternatively, use this compound to compete with fluorescently labeled inhibitors to visualize target engagement in live cells.
Table 2: Comparison of Detection Methods for this compound and Its Derivatives
| Method | Detection Principle | Linear Range | Limit of Detection | Applications |
|---|---|---|---|---|
| NMR Spectroscopy | Chemical shift perturbations | N/A | ~100 μM (protein-bound) | Mechanism studies, binding site mapping |
| Fluorescence Quenching | Decrease in probe emission | 0.05-10 μg/mL (vanillin) | 0.008 μg/mL (vanillin) | Quantitative detection, kinetic studies |
| Electrochemical Sensing | Oxidation current measurement | 0.008-0.36 μM (vanillin) | 0.011 μM (vanillin) | Food analysis, biological fluids |
| Fluorescence Polarization | Changes in molecular rotation | Varies with system | Dependent on probe | Binding affinity measurements, high-throughput screening |
Cellular models provide biologically relevant systems for evaluating the functional effects of this compound on TLR signaling pathways. The following protocol describes the assessment of this compound-mediated TLR inhibition in immune cells:
Cell Culture and Differentiation: Isolate primary human peripheral blood mononuclear cells (PBMCs) from healthy donors by density gradient centrifugation. Differentiate monocytes into macrophages by culturing in RPMI-1640 complete medium supplemented with 10% fetal calf serum, 50 μg/mL streptomycin, 50 U/mL penicillin, and 50 ng/mL recombinant human colony-stimulating factor 1 (CSF-1) for 5-7 days. Alternatively, use immortalized macrophage cell lines (e.g., THP-1, RAW264.7) with appropriate differentiation protocols [1].
Compound Treatment and Stimulation: Pre-treat cells with this compound (typically 10-500 μM) or vehicle control (DMSO, not exceeding 0.1%) for 1-2 hours before stimulation with TLR ligands. Stimulate cells with specific TLR agonists: Pam3CSK4 (TLR2/1, 100 ng/mL), Pam2CSK4 (TLR2/6, 100 ng/mL), ultrapure LPS (TLR4, 10 ng/mL), or other relevant ligands. Include appropriate controls for cell viability and specificity.
Cytokine Measurement: Collect culture supernatants 6-24 hours post-stimulation, depending on the cytokine of interest. Measure pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-1β) using enzyme-linked immunosorbent assays (ELISA) or multiplex cytokine arrays according to manufacturer protocols. Normalize cytokine levels to total protein content or cell number.
Viability Assessment: Perform parallel viability assays using Alamar Blue, MTT, or propidium iodide staining to ensure that observed effects are not due to compound cytotoxicity. Include wells with known cytotoxic compounds as positive controls for viability assays.
Signal Transduction Analysis: For mechanistic studies, analyze downstream signaling events by Western blotting. Lyse cells at appropriate time points (typically 15-60 minutes post-stimulation) and probe for phosphorylation of key signaling molecules such as IRAK1, IκBα, and MAP kinases (p38, JNK, ERK).
The following workflow diagram illustrates the key steps in evaluating this compound activity in cellular systems:
Analysis of NMR chemical shift perturbations provides detailed insights into this compound binding sites and affinity. The primary approach involves monitoring changes in the (^{1})H-(^{15})N HSQC spectrum of MAL/TIRAP upon this compound addition. Significant perturbations typically defined as combined chemical shift changes greater than the mean plus one standard deviation of all observed changes, indicate residues involved in binding or allosterically affected by compound interaction. For this compound, the complete disappearance of specific cross-peaks, particularly those corresponding to K210, suggests covalent adduct formation with intermediate exchange on the NMR timescale [1]. This pattern differs from the gradual shifting typically observed with reversible binding and serves as a characteristic signature of covalent modification.
Additional NMR experiments can provide further validation of the binding mechanism. Time course studies tracking peak intensity changes can help establish the kinetics of covalent adduct formation. Comparison with analogs such as vanillin, 2-nitrobenzaldehyde, or 3-quinolinecarboxaldehyde can reveal structure-activity relationships and confirm the importance of specific functional groups. Furthermore, titration experiments with increasing this compound concentrations should demonstrate progressive and irreversible changes, consistent with covalent modification rather than the saturable binding observed with reversible interactions. These comprehensive NMR analyses collectively provide compelling evidence for specific, covalent targeting of MAL/TIRAP by this compound, forming the foundation for understanding its biological activity at a molecular level.
Accurate quantification of this compound potency requires careful determination of concentration-response relationships and half-maximal inhibitory concentration (IC50) values. In cellular assays, treatment with this compound across a range of concentrations (typically 0.1-500 μM) should demonstrate concentration-dependent inhibition of TLR2-mediated cytokine production. Plot the percentage inhibition of cytokine release (e.g., TNF-α, IL-6) against the logarithm of this compound concentration and fit the data to a four-parameter logistic model to calculate the IC50 value [1]. The steepness of the curve (Hill slope) can provide additional information about the binding mechanism, with Hill coefficients significantly greater than 1 potentially indicating cooperative binding or multiple target engagement.
When interpreting dose-response data for this compound, several factors require special consideration. The covalent mechanism of action may lead to time-dependent effects, with longer pre-incubation times potentially resulting in increased apparent potency. Additionally, the selectivity profile may shift with concentration, with higher concentrations potentially affecting additional targets beyond the primary mechanism. Therefore, it is essential to conduct parallel assessments of TLR4 inhibition at each concentration to establish the selectivity window. Furthermore, cellular permeability and metabolic stability may influence the effective intracellular concentration, potentially explaining discrepancies between biochemical and cellular potency. These considerations highlight the importance of comprehensive concentration-response characterization across multiple assay formats and time points to fully understand this compound's biological activity.
Rigorous evaluation of specificity is crucial for interpreting experiments with this compound and developing it as a selective chemical probe. The following approaches provide comprehensive assessment of this compound specificity:
Pathway Selectivity Profiling: Test this compound against a panel of TLR pathways beyond TLR2 and TLR4, including TLR3, TLR5, TLR7, TLR8, and TLR9. This broad profiling helps identify potential off-target effects within the TLR family and confirms the selective TLR2 inhibition reported for this compound [1].
Kinase and Proteome-wide Screening: Utilize commercial kinase profiling services to assess potential inhibition of kinase families. Additionally, employ chemical proteomics approaches such as activity-based protein profiling (ABPP) to identify potential off-targets across the proteome, particularly those containing reactive lysine residues susceptible to covalent modification by aldehyde-containing compounds.
Structural Analog Comparison: Evaluate a series of this compound analogs with modifications to the aldehyde group (e.g., o-vanillic acid, o-acetovanillon) and other regions of the molecule. Compounds lacking the reactive aldehyde should show greatly diminished or absent activity, confirming the importance of covalent modification for the observed biological effects [1].
Cellular Target Engagement assays: Implement cellular thermal shift assays (CETSA) or drug affinity responsive target stability (DARTS) assays to confirm direct target engagement of MAL/TIRAP in cells and evaluate potential stabilization of off-target proteins.
The following diagram illustrates the TLR signaling pathway and the specific point of this compound intervention:
This compound serves as a valuable chemical probe for studying MAL/TIRAP-dependent signaling pathways in innate immunity. Its well-characterized covalent mechanism targeting K210 provides a means to specifically disrupt MAL/TIRAP function without directly affecting the receptor complexes themselves. Researchers can utilize this compound to dissect the contributions of MAL/TIRAP in various TLR signaling contexts, helping to clarify its role in different cell types and disease models. The concentration-dependent selectivity of this compound (preferentially inhibiting TLR2 over TLR4 at appropriate concentrations) enables studies aimed at understanding the differential requirement for MAL/TIRAP in these related pathways [1]. Furthermore, the covalent nature of this compound binding offers advantages for certain applications, including prolonged pathway inhibition and potential use in affinity-based purification strategies.
Beyond basic research applications, this compound's modulation of TLR signaling has implications for therapeutic development. The demonstrated efficacy of this compound in cellular models of TLR2 activation suggests potential for further optimization as an anti-inflammatory agent. Structure-activity relationship studies based on the this compound scaffold may yield compounds with improved potency, selectivity, and pharmacological properties. Additionally, this compound can serve as a starting point for developing covalent inhibitors targeting other proteins with nucleophilic lysine residues in functional sites. The relatively simple structure and favorable toxicity profile of this compound compared to entirely synthetic compounds enhance its appeal as a starting point for medicinal chemistry efforts aimed at developing novel immunomodulatory agents.
Despite its utility as a chemical probe, researchers should be aware of several important limitations when working with this compound. The reactivity of the aldehyde group presents both an advantage (covalent targeting) and a challenge (potential off-target effects). This reactivity may lead to modification of other proteins containing reactive lysine residues, particularly at higher concentrations or with prolonged exposure. The concentration-dependent selectivity requires careful dose optimization for specific applications, as the selectivity for TLR2 over TLR4 signaling may be lost at higher concentrations [1]. Additionally, the relatively moderate potency of this compound (typically requiring mid-micromolar concentrations for cellular effects) may limit its utility in certain experimental contexts.
Several additional considerations should guide experimental design with this compound. The chemical stability of the aldehyde group necessitates proper storage conditions (protected from light, moisture, and oxygen) and preparation of fresh solutions regularly to ensure consistent activity. Researchers should implement appropriate controls including structural analogs lacking the reactive aldehyde group (e.g., o-vanillic acid) to distinguish specific covalent targeting from non-specific effects. Furthermore, the species specificity of this compound activity should be verified when working with non-human systems, as potential differences in MAL/TIRAP sequence or structure could affect compound binding and activity. Awareness of these limitations enables proper experimental design and interpretation when utilizing this compound as a chemical probe in biological research.
This compound represents a versatile chemical tool with well-characterized mechanisms as a covalent modifier of specific target proteins, particularly MAL/TIRAP in TLR signaling pathways. The protocols and application notes presented here provide researchers with comprehensive methodologies for studying this compound-protein interactions, cellular effects, and potential applications in chemical biology and therapeutic development. The unique covalent mechanism combined with concentration-dependent pathway selectivity makes this compound particularly valuable for dissecting complex signaling networks in innate immunity. As research continues to explore the full potential of this compound-based probes, attention to experimental details including appropriate controls, concentration optimization, and validation of mechanism will ensure reliable and interpretable results. Further development of this compound derivatives with enhanced potency and selectivity may expand the utility of this scaffold for both basic research and translational applications.
Simply changing one factor at a time is a common but inefficient approach. For a more robust and cost-effective protocol, a systematic method is recommended [1]. The general workflow involves three key stages, as shown in the diagram below.
This systematic framework helps in understanding the factors that truly drive yield, such as identifying by-products or reagent instability, rather than just reporting a final number [2].
For reactions with many variables, advanced algorithms can drastically reduce the number of experiments needed. The table below compares different modern approaches.
| Method | Key Principle | Key Advantage | Reported Experimental Reduction |
|---|---|---|---|
| Bayesian Optimization [3] | Gaussian Process Regression to predict promising conditions | Balances exploration of new areas with exploitation of known high-yield areas | Reduced experiments from 1200 (full factorial) to a manageable subset for a reaction with 5 key factors. |
| Particle Swarm Optimization (PSO) [4] | Heuristic algorithm inspired by social behavior of birds | Simple to perform, outperforms genetic algorithms and simulated annealing in predicting reaction yields. | Information not specified in the source. |
The table below outlines common issues, their potential causes, and solutions to improve your reaction yield.
| Problem | Potential Causes | Solutions & Optimization Tips |
|---|
| Low Conversion / Poor Product Formation | - Instability of reactants or products under reaction conditions.
To provide a concrete example, here is a summarized synthetic procedure for an this compound-based Schiff base ligand (H₂L) and its Co(II) complex, as reported in recent literature [5].
Q1: Why should I move beyond the traditional "one-factor-at-a-time" (OFAT) approach? OFAT is inefficient and can miss important interactions between factors. Systematic approaches like DoE and Bayesian Optimization not only find optimal conditions with fewer experiments but also help develop a protocol that is robust, meaning it is less sensitive to small, uncontrollable variations in a production environment [1] [3].
Q2: My yield is acceptable but highly variable between experiments. What should I investigate? This is a classic issue of robustness. Focus on noise factors (factors hard to control during production) such as:
Q3: Are there any specific biological activity data for this compound Schiff bases? Yes, research is very active in this area. For instance:
For a deeper understanding, the flowchart below details the steps within the "Model Fitting" and "Robust Optimization" phases, using a risk-averse approach to ensure the final protocol is both cheap and reliable [1].
FAQ 1: What are the primary factors causing the decomposition of my o-Vanillin complex in solution?
FAQ 2: How can I confirm that a stable complex has formed and is pure?
FAQ 3: My complex is unstable during catalytic runs. How can I improve its operational stability?
The table below summarizes key techniques and findings from recent studies to guide your stability investigations.
| Complex / Study Focus | Key Technique for Stability Assessment | Observed Result / Indicator of Stability |
|---|---|---|
| Heterometallic CuCd/CuZn Complexes [1] | Time-dependent UV/Vis Spectroscopy | Revealed complex transformations in solution; Identified unexpected stability of the reduced Cu(I) form. |
| Organotin(IV) Complexes [3] | Molar Conductance | Values of 2.30–8.21 Ω⁻¹·cm²·mol⁻¹ in DMSO confirmed neutral, non-electrolyte nature and covalent bonding. |
| Hg(II) and Co(II) Vanillin Complexes [5] | Thermal Analysis (TGA/DTG) | Kinetic parameters (activation energy, entropy) calculated; used to study thermal decomposition stability. |
| Novel Vanillin Derivatives [4] | X-ray Diffraction & Hirshfeld Surface Analysis | Identified non-covalent interactions (e.g., S⋯S) that stabilize the supramolecular crystal structure. |
Protocol 1: Monitoring Solution Stability via UV/Vis Spectroscopy [1]
Protocol 2: Confirming Neutral Complex Formation via Molar Conductance [3]
The following diagrams map the experimental workflow for stability assessment and the key factors influencing complex stability.
The following table summarizes the key parameters for a robust CE method that can simultaneously separate and determine vanillin and o-vanillin, as validated in the literature [1] [2].
| Parameter | Specification |
|---|---|
| CE Mode | Capillary Zone Electrophoresis (CZE) [2] |
| Running Buffer | 50 mmol/L Borax - 150 mmol/L Disodium Hydrogen Phosphate [1] [2] |
| Buffer pH | 7.5 [1] [2] |
| Applied Voltage | 15 kV [1] [2] |
| Capillary | Fused silica, details in Experimental Protocol below [3] |
| Approximate Analysis Time | < 6 minutes [1] [2] |
This method has been demonstrated to provide good linearity (10-240 mg/L), accuracy (average recoveries of 99.4-101.2%), and precision (RSD 0.19-0.73%) [2].
The table below addresses common challenges you might encounter during your experiment.
| Issue | Possible Causes | Proposed Solutions |
|---|
| Poor Peak Shape | - Poor capillary cut [3]
Here is a detailed step-by-step procedure based on the published method [1] [2] and general CE best practices [3].
Step 1: Capillary Preparation
Step 2: Buffer and Sample Preparation
Step 3: Instrument Operation
Step 4: Post-Run Maintenance
The following workflow diagram illustrates the key stages of the experimental protocol.
The following table summarizes the key effects of this compound on Aspergillus flavus as reported in a mechanistic study [1].
| Parameter Investigated | Observed Effect of this compound | Experimental Context / Notes |
|---|---|---|
| Cell Membrane Integrity | Disrupted | Hindered K+ transport; induced lipid peroxidation [1]. |
| Ergosterol Content | Decreased | Key component of fungal cell membranes [1]. |
| Trehalose Content | Decreased | Fungal stress response metabolite [1]. |
| Glycerol Content | Increased | Suggests upregulation of the HOG pathway (osmotic stress) [1]. |
| Oxidative Stress | Significantly promoted | Intracellular ROS accumulation [1]. |
| Antioxidant Enzyme Activity | Decreased | Superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx) [1]. |
| Pathogenicity on Peanut Butter | Effectively suppressed | Demonstrates potential for practical application [1]. |
The study indicates that this compound exerts its antifungal effect through a multi-target mechanism, primarily by disrupting the cell membrane and inducing oxidative stress in Aspergillus flavus [1]. The diagram below visualizes this complex pathway.
Based on the methodologies common in this field of research, here is a generalized workflow you could adapt and provide as a guideline for evaluating this compound's efficacy. This workflow synthesizes common biological assay steps [1].
While direct FAQs on this compound methods are scarce, here are some potential issues and solutions inferred from the broader context of working with similar compounds [2] [1]:
Problem: Low or inconsistent efficacy.
Problem: Unwanted side reactions in chemical synthesis.
Problem: Compound degradation during storage or experiment.
The table below compares two modern approaches for sensitive o-vanillin detection. Fluorescence sensing currently offers superior sensitivity, while electrochemical methods provide a strong alternative.
| Method | Principle | Linear Range | Limit of Detection (LOD) | Key Advantage |
|---|---|---|---|---|
| Fluorescence Sensing [1] | Competitive absorption & Photoinduced Electron Transfer (PET) with a Cd-MOF probe | Not specified | 39.6 nM | Ultra-high sensitivity, suitable for complex samples like milk |
| Electrochemical Sensing [2] | Electrocatalytic oxidation on a C-LFNO nanohybrid-modified electrode | 0.008 to 0.36 µM | 0.011 µM (11 nM) | Excellent accuracy and precision in real food samples (e.g., ice cream, chocolate) |
This method is ideal for achieving the highest possible sensitivity, especially in complex biological or food matrices.
The workflow for this fluorescence-based method can be summarized as follows:
This method is robust and well-suited for rapid, accurate determination in quality control environments.
The workflow for this electrochemical method is outlined below:
Q1: Why might my detection signal for this compound be inconsistent or weak?
Q2: How can I improve the selectivity of my this compound assay?
Q3: My research involves cell cultures. Are there any special considerations for detecting this compound in biological systems?
The choice of purification technique depends on the physical properties of your target compound and the nature of the impurities. The following table summarizes common methods referenced in the literature for vanillin-related compounds, which are applicable to o-Vanillin derivatives.
| Technique | Common Applications & Target Impurities | Key Considerations |
|---|---|---|
| Liquid-Liquid Extraction [1] | Isolation from aqueous reaction mixtures; removal of acidic/basic impurities, dimers, guaiacol, vanillyl alcohol. | Efficiency depends on solvent choice; may require multiple steps; consider partition coefficients. |
| Crystallization [2] [3] | Final purification step to obtain high-purity solid compounds. | Solvent selection is critical; purity and yield depend on cooling rate and seeding. |
| Chromatography [2] [4] | Separation of complex mixtures; purification of compounds that are difficult to crystallize. | Column Chromatography: For non-polar impurities, using resins like SP-700 with ethanol elution [4]. Flash Chromatography: For rapid separation and purification of reaction products [5]. | | Membrane Separation [2] | Potential for continuous, scalable separation from complex mixtures like fermentation broths. | More common in large-scale or industrial processes; may be less applicable for lab-scale synthesis. |
The following workflow and detailed steps are adapted from a patent detailing the purification of vanillin, which can be directly applied to this compound and its derivatives [1].
Step-by-Step Instructions:
This compound is frequently used to synthesize Schiff base ligands and their metal complexes. Here are solutions to common purification challenges with these compounds [3] [6].
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Yield After Crystallization | Incomplete reaction or precursor degradation. | Confirm reaction completion with TLC or NMR before purification. |
| Unwanted By-products/Polymers | Schiff base formation side reactions. | Recrystallization: The most common method for purifying Schiff bases and their metal complexes [3]. Chromatography: Use for complex mixtures or when recrystallization fails [2]. | | Metallic Complex Not Forming | Incorrect metal-to-ligand ratio or reaction conditions. | Verify stoichiometry (often 1:1 or 1:2 metal:ligand); confirm oxygen exclusion if needed [3]. | | Product Purity Insufficient for Bio-assays | Residual solvents or co-crystallized impurities. | Crystallize from different solvents (e.g., ethanol, DMF, acetonitrile) [3] [6]. Use a combination of techniques: e.g., liquid-liquid extraction followed by recrystallization. |
What are the key characterization techniques to confirm the purity and structure of my purified this compound derivative? A combination of techniques is essential [3] [6]:
The synthesis of my this compound-derived azine shows weak fluorescence in solution. Is this a purification issue? Not necessarily. Some this compound-derived azines are known to exhibit Aggregation-Induced Emission (AIE), meaning they are weakly fluorescent in solution (where molecules can rotate and vibrate freely) but become highly fluorescent in the aggregated or solid state. This is an intrinsic property, not an indication of impurity [7].
Vanillin is highly toxic to microbial cells even at low concentrations, inhibiting growth and metabolism, which severely limits its accumulation in bioproduction processes [1]. The primary mechanisms and challenges include:
The table below summarizes the primary engineering strategies to mitigate vanillin cytotoxicity.
| Strategy | Mechanism | Example Approach | Key Benefit |
|---|---|---|---|
| Pathway Engineering | Blocking vanillin degradation | Knockout of vanillin dehydrogenase (vdh) gene [1]. | Prevents product loss |
| Product Sequestration | In-situ removal or conversion | Two-phase extraction; glycosylation to vanillin β-D-glucoside [1]. | Reduces intracellular toxicity |
| Strain Tolerance Engineering | Developing robust chassis | Random mutagenesis & screening (e.g., NTG-VR1 mutant) [1]; ALE [2]. | Enhances host resilience |
| Process Optimization | Controlling biotransformation | Resting cell systems; fed-batch to maintain low vanillin concentration [1]. | Minimizes acute toxicity |
Q1: My engineered vdh knockout strain still degrades vanillin. What could be wrong?
Q2: What is the most effective method for in-situ product removal?
Q3: How can I rapidly assess vanillin cytotoxicity on my new production strain?
The following diagram illustrates the interconnected strategies for overcoming cytotoxicity, from genetic modification to downstream processing.
I hope this technical support guide provides a solid foundation for addressing cytotoxicity in your microbial vanillin production experiments.
Here are some frequently asked questions and solutions based on recent research.
FAQ 1: How can I improve the yield and purity of my o-Vanillin Schiff base ligand? A common issue is incomplete condensation during the Schiff base formation. To ensure high yield and purity:
FAQ 2: What are the best techniques to confirm the successful formation of my this compound complex? A multi-technique approach is crucial for proper characterization. The following table summarizes the key techniques and what to look for.
| Technique | Key Information Provided | Expected Outcome for this compound Complex |
|---|---|---|
| FT-IR Spectroscopy | Confirmation of functional groups and metal-ligand bonds [2] [1]. | Shift or disappearance of the C=O stretch of this compound (~1665-1675 cm⁻¹) and appearance of a C=N stretch (~1600-1640 cm⁻¹); new bands in lower frequencies indicate M-O/N bonds [3] [2]. |
| NMR Spectroscopy (1H & 13C) | Information on the chemical environment of atoms; ideal for ligand characterization [2]. | Appearance of a characteristic signal for the azomethine proton (-HC=N-) at ~8-9 ppm in 1H NMR [2]. |
| UV-Vis Spectroscopy | Insights into electronic transitions and complex geometry [3] [1]. | Appearance of new absorption bands corresponding to ligand-field transitions; can suggest geometries like octahedral [3]. |
| Mass Spectrometry | Determination of molecular weight and complex stoichiometry [3] [1]. | A peak corresponding to the molecular ion of the complex [3]. |
FAQ 3: My metal complex shows low biological activity. What can I do? Biological activity is influenced by the structure and the metal ion.
The following workflow and protocol are adapted from recent publications to guide you through a standard synthesis and evaluation process [3] [1].
1. Ligand Synthesis (Example: this compound Thiosemicarbazone)
2. Metal Complex Synthesis (Example: Cobalt Complex)
3. Characterization & Bioactivity Testing
The solubility of this compound is highly dependent on the solvent composition. The table below summarizes quantitative solubility data and key parameters from recent studies.
| Solvent System | Key Solubility Parameters | Optimal Composition for this compound | Primary Interaction Mechanism |
|---|---|---|---|
| Ethanol (EtOH) + Water [1] | Polarity/Polarizability (π*), Cavity Term | Higher co-solvent fraction (Rich in EtOH) | Preferential solvation by alcohol molecules; significant cavity term for solute insertion [1]. |
| Propyl Alcohol (1-PrOH) + Water [1] | Polarity/Polarizability (π*), Cavity Term | Higher co-solvent fraction (Rich in 1-PrOH) | Preferential solvation by alcohol molecules; significant cavity term for solute insertion [1]. |
| Polyethylene Glycol 400 (PEG-400) [2] | N/A | Neat Solvent | Highest solubility among the tested benign solvents for vanillin [2]. |
| Transcutol [2] | N/A | Neat Solvent | Second-highest solubility for vanillin after PEG-400 [2]. |
| Ethyl Acetate [2] | N/A | Neat Solvent | High solubility, effective for extractive separation of vanillin [2]. |
For aqueous solutions, binary mixtures of ethanol-water or propyl alcohol-water generally provide superior solubility for this compound compared to pure water.
While aqueous mixtures are common, several pure solvents show high effectiveness for dissolving vanillin (data for the closely related compound vanillin is indicative).
A structured approach using established models can efficiently optimize solubility.
This is a general protocol for determining solubility, adapted from methodologies in the search results [2].
| Biological Activity | Vanillin (p-Vanillin) | o-Vanillin | Experimental Notes & Context |
|---|---|---|---|
| Antioxidant Activity |
DPPH Radical Scavenging (at 1 mM) | 22.9% [1] | 66.4% [1] | this compound is a ~3x more effective scavenger at this concentration. [1] | Reaction Rate Constant (with DPPH) | 1.7 ± 0.1 M⁻¹s⁻¹ [1] | 10.1 ± 0.8 M⁻¹s⁻¹ [1] | this compound reacts nearly 6x faster. Trolox (reference) rate: 360.2 M⁻¹s⁻¹. [1] | | Antibacterial Activity | | | | MIC (vs. MDR E. coli, S. aureus, etc.) | 1.25 - 2.5 mg/mL [2] | Information Missing | Data for this compound's antibacterial efficacy not available in search results. Vanillin is bactericidal. [2] | MBC (vs. MDR E. coli, S. aureus, etc.) | 5 - 10 mg/mL [2] | Information Missing | Confirms vanillin's bacteria-killing action. [2] | | Antinociceptive (Pain-Blocking) Activity | Effective [3] | Information Missing | Vanillin (25-50 mg/kg, i.p.) effective in mouse model. Mechanisms involve serotonin, dopamine, and NO pathways. [3] |
For researchers to replicate or build upon these findings, here are the core methodologies from the key studies cited.
This is a standard method to evaluate the free radical scavenging (antioxidant) capacity of a compound.
This protocol is used to find the minimal concentration of a compound that inhibits and kills bacteria.
This is a classic model for evaluating pain and analgesia in rodents, capable of distinguishing between central and peripheral effects.
The research into vanillin's pain-blocking effect reveals a complex mechanism involving several receptor systems and signaling pathways, as illustrated below.
The pathway shows that vanillin's effect is mediated by serotonin (5-HT3) and dopamine (D2) receptors, leading to the activation of the NO/cGMP pathway and ultimately the opening of potassium channels, which calms neuronal activity and reduces pain signaling [3]. Studies indicate that opioid and adrenergic receptors are not involved in this particular effect [3].
| Compound Name / Type | Cell Line / Model | Cytotoxicity (IC₅₀) | Cisplatin (IC₅₀) | Key Findings | Citation |
|---|---|---|---|---|---|
| Copper(II) Complex 4 | Breast CSCs (HMLER-shEcad) | Low micromolar range | Up to 4.6-fold more potent | Highly potent against cancer stem cells; acts via ROS-induced apoptosis. | [1] |
| VALD-3 (Ligand) | Breast Cancer (MCF-7) | ~10 mg/L (at 48h) * | ~5 mg/L (at 48h) * | Efficacy close to cisplatin; induces apoptosis via Wnt/β-catenin pathway inhibition. | [2] |
| Diphenyltin(IV) Complexes | Various (e.g., Bladder, Breast) | Varies by cell line | Not a direct comparison | Generally more potent than Schiff base ligands or dimethyltin(IV) analogues. | [3] [4] |
| Organotin(IV) S2MoVaH | Bladder Cancer (EJ-28) | 1.7 µM | 3.3 µM | More potent than cisplatin in this specific cell line. | [3] [4] |
| Cobalt Schiff Base Complex | Cervical Cancer (HeLa) | 25.51 µg/mL | 13.00 µg/mL | Less potent than cisplatin, but shows significant activity. | [5] |
Note: The units for VALD-3 and cisplatin in [2] are in mg/L. Direct numerical comparison requires caution due to different molecular weights.
The cytotoxic data in the table is generated through standardized in vitro assays. Here are the typical methodologies used in the cited research:
Cytotoxicity Assay (MTT or SRB): This is a colorimetric assay used to measure cell metabolic activity as a proxy for cell viability and proliferation.
In Vivo Xenograft Model: To evaluate efficacy in a whole-organism context, as done for VALD-3 [2]:
Research indicates that this compound Schiff base complexes often trigger cell death through mechanisms different from cisplatin, which primarily causes DNA cross-linking.
Reactive Oxygen Species (ROS) Induction: Several complexes, particularly those with copper, exert their cytotoxicity by elevating intracellular ROS levels, causing oxidative stress that damages cellular components and triggers apoptosis [1]. This mechanism is especially effective against cancer stem cells.
Apoptosis via Intrinsic Pathway: The ligand VALD-3 has been shown to upregulate pro-apoptotic proteins (Bax, Bad), downregulate anti-apoptotic proteins (Bcl-2, Bcl-xl), and increase the expression of executioner caspases and cleaved PARP, leading to programmed cell death [2].
Pathway Inhibition: VALD-3 also inhibits the Wnt/β-catenin signaling pathway, a key pathway involved in cell proliferation and stemness, contributing to its anti-cancer effects [2].
DNA Interaction: Some organotin(IV) complexes exhibit strong DNA binding affinity, potentially through groove-binding interactions, which can disrupt DNA function and lead to cell death [3] [4].
The following diagram illustrates the key apoptotic pathway induced by compounds like VALD-3, integrating multiple mechanisms described in the research:
The data suggests several important implications for future drug development:
The following table summarizes the DNA binding affinity and key biological activities of different metal complexes derived from o-vanillin Schiff base ligands. The equilibrium dissociation constant (K_D) and binding constant (K_b) are key metrics; a lower K_D or a higher K_b indicates a stronger binding affinity.
| Metal Complex & Composition | DNA Binding Affinity (K_D or K_b) | Experimental Method | Key Findings & Biological Activity |
|---|---|---|---|
| Cu(II) with 2,2'-bipyridyl (From this compound & L-valine) [1] | Binding constant (K_b): 4.2 × 10⁵ M⁻¹ | Electronic absorption titration, Viscosity measurements | Intercalative binding mode. Remarkable antiproliferative activity against PANC-1 cancer cells (IC₅₀ = 2.8 μM). Also showed significant binding in molecular docking studies against EGFR kinase and TRK receptors [1]. |
| Cu(II) with 1,10-phenanthroline ([Cu(phen)(o-van)ClO₄]) [2] | Stronger binding affinity among series | Not fully specified (Comparative study) | Exhibited the strongest DNA binding and effective DNA cleavage activity in the presence of H₂O₂ within its series [2]. |
| Ni(II) Complex [3] | Higher binding affinity than its parent ligand | Not fully specified | -- |
| Ru(II), Co(II) Complexes [3] | Binding affinity investigated | Not fully specified | The Co(II) complex showed enhanced antibacterial effects compared to the ligand alone [3]. |
To ensure the reliability and reproducibility of binding data, researchers follow specific experimental protocols. Below are the core methodologies cited in the comparisons, along with critical controls required for accurate measurement.
Electronic Absorption Titration (UV-Vis Spectrophotometry)
Viscosity Measurements
Critical Experimental Controls for Reliable Binding Data
The workflow below summarizes the key steps involved in determining the DNA binding affinity and mode of action for these complexes.
| Parameter | Capillary Electrophoresis (CE) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Separation Mechanism | Electrophoretic mobility in a capillary under an electric field [1] [2] [3] | Partitioning between stationary and mobile phases [4] [5] [6] |
| Key Separation Conditions | Buffer: 50 mmol/L borax-150 mmol/L Na₂HPO₄ (pH 7.5) [1] Voltage: 15 kV [1] Additive: 2 mM CTAH (pH 10) with 10% ACN [2] | Column: Reverse-phase C18 [4] [6] Mobile Phase: ACN/MeOH/0.2% Acetic Acid (gradient) [4] Flow Rate: 1.0 mL/min [5] | | Analysis Time | < 6 min for vanillin/o-vanillin [1] ~7 min for 4 flavor components [2] | ~11 min for 6 phenolic compounds [5] | | Linearity | Good linearity demonstrated for vanillin and o-vanillin [1] | Good linearity for vanillin and related compounds (e.g., 0.5–25 µg/g) [4] [5] | | Precision | Method proved to be robust [1] | High precision reported [4] [6] | | Detection Limits | LOD for vanillin in cocoa: 1.6 µg/mL [2] | Generally offers lower detection limits [7]; LOD for vanillin compounds: 0.10–0.14 µg/g with electrochemical detection [5] | | Solvent Consumption | Significantly lower (microvolumes of aqueous buffer) [3] [7] | Higher consumption of organic solvents [7] | | Ideal for Analytes | Small, charged molecules [1] [2] [7] | Larger, non-ionic compounds [7] |
Here are the detailed methodologies from the key studies that informed the comparison above.
This method is described for the simultaneous separation of vanillin and this compound [1].
This method separates and quantifies ten phenolic compounds, including vanillin, from Vanilla planifolia pods [4].
To help visualize the decision-making process for selecting the appropriate technique, the following workflow diagrams the key considerations.
When planning your own validation for this compound, keep these points in mind:
| Complex / Compound | Metal Ion | Ligand Structure | Assay Method | Antioxidant Activity (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|---|---|
| Co-AHMB [1] | Co(II) | N'-[(4-hydroxy-3-methoxyphenyl)methylidene] 2-aminobenzohydrazide | DPPH | 98.2 ± 1.78 µM [1] | |
| Zn-Vanillin-PABA Complex [2] | Zn(II) | Schiff base from vanillin and para-aminobenzoic acid | DPPH | 33.11 µg/mL [2] | |
| H-AHMB Ligand [1] | — | N'-[(4-hydroxy-3-methoxyphenyl)methylidene] 2-aminobenzohydrazide | DPPH | Inactive at tested concentrations [1] | |
| Zn(II) Complex [3] | Zn(II) | Schiff base from o-vanillin and o-phenylenediamine | Not Specified | Inhibition rate: 42.55% (at 10 mg/mL) [3] | |
| H₂L Ligand [3] | — | Schiff base from this compound and o-phenylenediamine | Not Specified | Inhibition rate: 37.27% (at 10 mg/mL) [3] |
For reproducible results, here are the standard experimental protocols used in the cited studies.
A common green synthesis method is microwave irradiation:
The DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay is widely used:
The antioxidant performance of these complexes is not determined by a single factor but by a combination of elements.
The enhanced activity of metal complexes highlights their potential as more potent antioxidants compared to simple organic molecules. The selectivity observed, where some complexes are highly active in one assay but not another, is a key consideration for drug development, as it suggests compounds could be tailored to target specific oxidative pathways relevant to particular diseases [6] [1].
Future research is increasingly leveraging computational chemistry, machine learning, and artificial intelligence to predict antioxidant activity, design novel ligands, and understand reaction mechanisms at the molecular level, which can significantly accelerate the development of new therapeutic agents [6].
The table below summarizes the available quantitative data from the search results.
| Complex | Decomposition Temperature Range / TGA Findings | Experimental Method |
|---|---|---|
| Hg(II)-vanillin complex [1] [2] | Thermal decomposition studied; kinetic parameters (activation energy, entropy, and free energy) calculated. | Thermogravimetric (TG) and Derivative Thermogravimetric (DTG) analysis; Kinetic analysis using the Coats-Redfern method. [1] [2] |
| Co(II)-vanillin complex [1] [2] | Thermal decomposition studied; kinetic parameters (activation energy, entropy, and free energy) calculated. | Thermogravimetric (TG) and Derivative Thermogravimetric (DTG) analysis; Kinetic analysis using the Coats-Redfern method. [1] [2] |
| o-Vanillin Fe(III) complex [3] | Information on "thermal studies" is indicated by the title, but no specific data or abstract is available. | Not specified in the available information. [3] |
For a rigorous comparison, consistent experimental protocols are essential. The following methodology, used to generate the data above, can serve as a template.
The workflow for this process is outlined below.
To build a more complete comparison guide, you may need to conduct a deeper literature review. Here are some suggestions:
Vanillin, in a strongly acidic medium, reacts with specific organic compounds to form colored adducts, which is the basis for several rapid, cost-effective colorimetric assays [1]. The table below compares two such methods for quantifying different analytes.
| Parameter | Vanillin-Sulphuric Acid for Triterpenoids [1] | Sulpho-Phospho-Vanillin (SPV) for Lipids [2] |
|---|---|---|
| Target Analytic | Triterpenoids (e.g., oleanolic acid) | Total lipid content |
| Core Principle | Colorful adduct formation via carbocation polymerization | Pink colored complex with unsaturated lipids |
| Acid Used | Concentrated Sulphuric Acid (H₂SO₄) & Perchloric Acid (HClO₄) | Concentrated Sulphuric Acid (H₂SO₄) & Phosphoric Acid (H₃PO₄) |
| Vanillin Reagent | Vanillin in acetic acid (improved method) | Vanillin in phosphoric acid (phosphthis compound reagent) |
| Key Additives | Acetic acid (quenching agent) | None specified |
| Incubation | 60°C for acid pre-incubation, then 25°C after vanillin addition | 90°C for 10-20 min after H₂SO₄ addition; 10 min for color development |
| Wavelength (λ) | Not explicitly stated (visible spectrometry) | 530 nm |
| Linearity (R²) | 0.9959 | Significantly positive correlation with standard oil |
| Precision (Std. Dev.) | 0.072 mg/mL | --- |
| Limit of Detection (LOD) | 0.782 mg/mL | --- |
| Limit of Quantification (LOQ) | 2.37 mg/mL | Can use 10³–10⁵ cells of various microalgae |
| Key Advantage | Minimized side-reaction interference; high robustness | Rapid; requires very small biomass sample |
This protocol was designed to minimize interference from side reactions.
This is a widely used method for rapid lipid quantification.
The following diagram illustrates the logical relationship between the analytical challenge and the choice of method, based on the analyte of interest.
When validating a vanillin-based method, the experimental data highlights several critical parameters:
The table below summarizes key experimental data from recent studies, illustrating how different o-vanillin Schiff base complexes perform against various bacterial strains.
| Compound / Complex | Bacterial Strain | Antibacterial Efficacy | Reference / Study Context |
|---|---|---|---|
| Ligand (L1) - from this compound & o-phenylenediamine | S. aureus, K. pneumoniae, E. coli | Moderate activity | [1] |
| Co(II)-L1 Complex | S. aureus | 22 mm zone of inhibition (superior to 21 mm for Gentamycin standard) | [1] |
| Cu(II), Co(II), Ni(II) Complexes (Novel tridentate ligand) | E. coli, B. subtilis, S. cerevisiae | Metal complexes showed enhanced activity vs. ligand; Cu(II) complex often most potent | [2] |
| Vanillin Schiff Bases (SB-1 to SB-5) | ESBL-producing E. coli, K. pneumoniae | Zones of inhibition up to 16.6 mm; SB-3 most active against K. pneumoniae (15 mm) | [3] |
| Mn(II), Co(II), Ni(II), Cu(II), Cd(II) Complexes | E. coli, S. aureus, B. subtilis | Complexes had higher activity than the free Schiff base ligand | [4] |
A consistent finding across studies is that metal complexes almost always demonstrate stronger antibacterial activity than the free Schiff base ligand alone [2] [4] [1]. The choice of metal ion is critical, with Co(II) and Cu(II) complexes frequently emerging as among the most potent options [2] [1] [5].
To evaluate and compare the antibacterial activity of these compounds, researchers typically follow a standardized set of experiments. The workflow below outlines the key stages from synthesis to final assessment.
Schiff base ligands are synthesized by condensing this compound with a primary amine (e.g., 2-amino-4-chlorophenol, p-toluidine, o-phenylenediamine) [2] [4] [1]. Metal complexes are formed by reacting the ligand with metal salts (e.g., Cu(II), Co(II), Ni(II) chlorides or acetates) in a 1:1 or 2:1 (ligand:metal) molar ratio, often under reflux in ethanol or methanol [2] [1]. Compounds are characterized using:
Compounds are typically dissolved in dimethyl sulfoxide (DMSO) or ethanol to prepare stock solutions, which are then serially diluted to desired concentrations for testing [3] [4].
Two primary methods are used:
Results are analyzed by comparing IZD or MIC values of the complexes against the free ligand and standard antibiotic controls [1].
When comparing the performance of different this compound complexes, consider these critical factors:
For research and development purposes, keep these points in mind:
Corrosive;Irritant